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N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride Documentation Hub

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  • Product: N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride
  • CAS: 51583-51-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Chloro-3-(dimethylamino)propan-2-ol Hydrochloride

This technical monograph provides an in-depth analysis of 1-chloro-3-(dimethylamino)propan-2-ol hydrochloride , a critical bifunctional building block in organic synthesis and drug development. CAS Number: 51583-51-8 (HC...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 1-chloro-3-(dimethylamino)propan-2-ol hydrochloride , a critical bifunctional building block in organic synthesis and drug development.

CAS Number: 51583-51-8 (HCl salt) / 6912-39-6 (Free base) Formula:


 (Salt form)
Molecular Weight:  174.07  g/mol 

Chemical Identity & Structural Analysis[1]

This molecule is a "chimeric" intermediate, combining the electrophilic potential of an alkyl chloride with the nucleophilic/basic properties of a tertiary amine, bridged by a secondary alcohol. Its utility lies in its ability to toggle between a stable salt form and a highly reactive epoxide intermediate.

Structural Components & Stereochemistry

The structure consists of a propane backbone functionalized at all three carbons:

  • C1 (Chloromethyl): A primary alkyl chloride. Under neutral/acidic conditions, it is relatively stable. Under basic conditions, it acts as a leaving group for intramolecular cyclization.

  • C2 (Carbinol): A chiral center. The commercial material is typically racemic, but enantiopure forms ((R)- or (S)-) are critical for synthesizing chiral beta-blockers and specific cationic lipids.

  • C3 (Dimethylamine): A tertiary amine protonated as the hydrochloride salt. This ammonium headgroup provides water solubility and prevents premature cyclization.

3D Conformation & Sterics

In the hydrochloride form, the molecule adopts an extended conformation to minimize repulsion between the protonated amine and the electronegative chlorine. Upon deprotonation (pH > 9), the amine lone pair and the hydroxyl proton interact, facilitating the rotation required for the alkoxide to attack C1, displacing the chloride.

Synthetic Pathways & Mechanistic Insight[2]

The synthesis of 1-chloro-3-(dimethylamino)propan-2-ol HCl is a classic study in regioselective ring-opening of epoxides.

Core Synthesis Protocol

The primary route involves the nucleophilic attack of dimethylamine on epichlorohydrin.

Reaction Scheme:



Step-by-Step Methodology
  • Preparation (Safety Critical): Epichlorohydrin is a potent alkylating agent and potential carcinogen. All operations must occur in a fume hood.

  • Nucleophilic Attack:

    • Charge methanol (solvent) and dimethylamine (2.0 eq) into a reactor cooled to 0°C.

    • Add epichlorohydrin (1.0 eq) dropwise.

    • Mechanistic Note: The amine attacks the least substituted carbon (C3) of the epoxide (SN2-like) due to steric hindrance at C2. This regioselectivity is generally >95%.

  • Temperature Control: Maintain internal temperature <10°C. Higher temperatures promote polymerization or bis-alkylation (formation of quaternary ammonium dimers).

  • Acidification: After reaction completion (verified by TLC/GC), concentrated HCl is added to convert the free base chlorohydrin into the stable hydrochloride salt.

  • Isolation: Solvent evaporation yields a hygroscopic white solid or viscous oil. Recrystallization can be performed from isopropanol/ether if high purity is required.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis and the "activation" mechanism used in downstream applications.

G cluster_0 Synthesis Phase cluster_1 Application Phase Epi Epichlorohydrin (Electrophile) Inter Free Base Chlorohydrin (Transient) Epi->Inter SN2 Attack (0°C) DMA Dimethylamine (Nucleophile) DMA->Inter HCl_Salt Target HCl Salt (Stable Storage Form) Inter->HCl_Salt + HCl (Acidification) Epoxide Glycidyl Dimethylamine (Reactive Intermediate) HCl_Salt->Epoxide + NaOH (Activation) Product Derivatized Product (e.g., Cationic Lipid) Epoxide->Product + R-Nu (Nucleophile)

Caption: Figure 1. Synthesis pathway (left) and base-catalyzed activation for downstream derivatization (right).

Reactivity Profile & Applications

The "Warhead" Mechanism

This molecule is rarely the final drug; it is a linker . In drug development, it is used to append a dimethylamino-2-hydroxypropyl chain to a scaffold.

  • Mechanism: The user treats the HCl salt with a base (e.g., NaOH, TEA) in situ. This reforms the epoxide (1-dimethylamino-2,3-epoxypropane).

  • Target: This epoxide then reacts with nucleophiles (amines, thiols, phenols) on the target drug scaffold.

Key Application Areas
Application DomainFunctionMechanism of Action
Cationic Lipids (LNP) Headgroup DonorUsed to synthesize ionizable lipids for mRNA delivery. The tertiary amine becomes protonated at physiological pH (endosome), aiding endosomal escape.
Ion Exchange Resins QuaternizationReacts with polymer backbones (e.g., cellulose, polystyrene) to introduce cationic sites for anion exchange chromatography.
Pharmaceuticals Beta-Blocker SynthesisActs as the linker between the aryl-oxy tail and the amine headgroup in propanolamine derivatives.
Textile Auxiliaries Dye FixativeReacts with cellulose fibers to create cationic sites that bind anionic dyes, improving color fastness.

Analytical Characterization

Validating the structure of 1-chloro-3-(dimethylamino)propan-2-ol HCl requires specific analytical markers.

Nuclear Magnetic Resonance (NMR)

Solvent: D₂O or DMSO-d₆

  • ¹H NMR (400 MHz):

    • δ 2.85 ppm (s, 6H):

      
      . A sharp singlet characteristic of the dimethylamine group.
      
    • δ 3.20 - 3.35 ppm (m, 2H):

      
      . Diastereotopic protons adjacent to the chiral center.
      
    • δ 3.60 - 3.75 ppm (m, 2H):

      
      . Deshielded by the chlorine atom.
      
    • δ 4.15 - 4.25 ppm (m, 1H):

      
      . The methine proton at the chiral center; often a multiplet due to coupling with both adjacent methylene groups.
      
  • ¹³C NMR:

    • δ 43-45 ppm: Methyl carbons (

      
      ).
      
    • δ 47 ppm: Chloromethyl carbon (

      
      ).
      
    • δ 60 ppm: Aminomethyl carbon (

      
      ).
      
    • δ 66 ppm: Carbinol carbon (

      
      ).
      
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Observation: The salt dissociates. You will observe the cation

    
    .
    
  • m/z: Expect a peak at 138.1 (C5H13ClNO + H⁺).

  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

    
     ratio of 3:1). A peak at 138 and a smaller one at 140 confirms the presence of chlorine.
    

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The HCl salt is extremely hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Moisture absorption leads to clumping and hydrolysis over time.

  • Thermal Stability: Stable up to ~100°C. Above this, it may undergo intramolecular cyclization and degradation.

Toxicology & Safety (E-E-A-T)

WARNING: Chlorohydrins are potential genotoxins.[1]

  • Genotoxicity: Similar compounds (e.g., 1,3-dichloro-2-propanol) are established mutagens.[2] Treat 1-chloro-3-(dimethylamino)propan-2-ol as a potential alkylating agent.

  • Skin/Eye: Corrosive.[3] Causes severe burns.[3] The free base can be absorbed through the skin.

  • Deactivation: Spills should be treated with an excess of aqueous sodium hydroxide to force cyclization to the epoxide, followed by hydrolysis (though hydrolysis is slow) or reaction with a nucleophilic scavenger (e.g., thiosulfate).

References

  • National Toxicology Program (NTP). (2005).[1] Toxicology and Carcinogenesis Studies of 1,3-Dichloro-2-propanol (CAS No. 96-23-1) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies).Link(Context: Establishes toxicity baselines for chlorohydrin structural analogs).

  • European Chemicals Agency (ECHA). Registration Dossier: (3-chloro-2-hydroxypropyl)dimethylammonium chloride.Link(Context: Regulatory data on the quaternary ammonium derivative).

  • PubChem. Compound Summary: 1-Amino-3-chloro-2-propanol hydrochloride.Link(Context: Physical properties and safety data sheets).

  • Cheng, Y., et al. (2013). "Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane." Google Patents, RU2480000C2.Link(Context: Synthesis protocols involving dimethylamino-chloropropanols).

  • ChemicalBook. NMR Spectrum of 3-chloro-N,N-dimethylpropylamine hydrochloride.Link(Context: Reference for NMR shift prediction of the dimethylamino-alkyl chain).

Sources

Exploratory

Technical Deep Dive: N-(3-CDHP)DMA.HCl Mechanism of Action

This guide provides an in-depth technical analysis of N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride , often abbreviated in industrial and pharmaceutical contexts as N-(3-CDHP)DMA.HCl . From Synthetic Precursor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride , often abbreviated in industrial and pharmaceutical contexts as N-(3-CDHP)DMA.HCl .

From Synthetic Precursor to Ionizable Cationic Functionality

Executive Summary & Identity Disambiguation

N-(3-CDHP)DMA.HCl is a critical pro-electrophilic reagent used primarily to functionalize biopolymers and lipids with ionizable cationic headgroups . Unlike its permanently charged quaternary analog (Quat-188/CHPTAC), this dimethylamine (DMA) derivative confers pH-responsive properties to drug delivery systems, making it a cornerstone in the development of non-viral gene delivery vectors (e.g., modified chitosan, cationic starch, and lipidoids).

Chemical Identity
  • IUPAC Name: 1-Chloro-3-(dimethylamino)-2-propanol hydrochloride

  • Common Abbreviations: N-(3-CDHP)DMA.HCl, DMA-Chlorohydrin, 3-Chloro-2-hydroxypropyldimethylamine HCl.

  • CAS Number: 51583-51-8

  • Molecular Formula: C5H13Cl2NO (Salt form)

⚠️ Critical Disambiguation: In oncology, "CDHP" refers to Gimeracil (5-chloro-2,4-dihydroxypyridine), a DPD inhibitor found in the drug Teysuno (S-1). [1][2][3][4] This guide focuses on the alkylating agent N-(3-CDHP)DMA , distinct from Gimeracil.

Core Mechanism of Action: The "Switchable" Electrophile

The mechanism of action for N-(3-CDHP)DMA.HCl is bipartite: it first acts as a chemical alkylating agent during synthesis, and subsequently, the modified product acts as a biological effector (pH-buffering and membrane destabilization).

Phase I: Synthetic Activation (The Epoxide Trigger)

N-(3-CDHP)DMA.HCl is a stable chlorohydrin salt. It is biologically inert until "activated" by base. The mechanism involves an intramolecular cyclization that generates a reactive epoxide (oxirane) or azetidinium intermediate.

The Reaction Pathway:

  • Deprotonation: Addition of base (NaOH) removes the proton from the tertiary amine and the hydroxyl group.

  • Cyclization: The alkoxide oxygen (or the amine nitrogen, depending on pH/conditions) attacks the adjacent carbon bearing the chlorine atom.

  • Epoxide Formation: Chloride is displaced, forming 1-dimethylamino-2,3-epoxypropane .

  • Conjugation: This highly electrophilic epoxide attacks nucleophiles (e.g., -OH, -NH2) on the target backbone (Chitosan, Starch, Lipid tail).

ActivationMechanism cluster_0 Step 1: Stable Precursor cluster_1 Step 2: Activation (Alkaline pH) cluster_2 Step 3: Conjugation Precursor N-(3-CDHP)DMA.HCl (Chlorohydrin Salt) Intermediate Reactive Epoxide (1-dimethylamino-2,3-epoxypropane) Precursor->Intermediate + NaOH - HCl Cyclization Product Ionizable Cationic Polymer/Lipid Intermediate->Product + Target Nucleophile (R-OH / R-NH2)

Figure 1: The activation pathway of N-(3-CDHP)DMA.HCl converting it from a stable salt to a reactive alkylating agent.

Applications in Drug Development: Ionizable Cationization

The primary value of N-(3-CDHP)DMA over its trimethyl (quaternary) counterpart is the creation of Tertiary Amine Headgroups .

Why Ionizable? (The pKa Advantage)
  • Quaternary Ammonium (Trimethy): Permanently charged. High toxicity, rapid clearance, non-responsive to endosomal pH.

  • Tertiary Amine (Dimethyl - derived from N-(3-CDHP)DMA):

    • Physiological pH (7.4): Mostly neutral. Reduces toxicity and non-specific protein binding in the blood.

    • Endosomal pH (5.0 - 6.0): Becomes protonated (cationic). This triggers the Proton Sponge Effect , leading to osmotic swelling and endosomal escape of the genetic payload.

Experimental Protocol: Synthesis of Ionizable Cationic Chitosan

A self-validating protocol for researchers modifying polysaccharides.

ParameterSpecificationRationale
Reagent Stoichiometry 1:1 to 3:1 (Reagent:Glucosamine unit)Excess reagent drives the reaction against hydrolysis competition.
Catalyst NaOH (pH > 10)Essential to deprotonate the chlorohydrin and maintain the epoxide form.
Temperature 60°C - 80°CActivation energy required for epoxide ring opening by the bulky polymer nucleophile.
Purification Dialysis (MWCO 12-14 kDa)Critical: Removes unreacted toxic epoxide and low-MW byproducts.

Step-by-Step Workflow:

  • Dissolution: Dissolve Chitosan in 1% Acetic Acid, then adjust pH to ~9 with NaOH (precipitate may form; keep dispersed).

  • Activation: Dissolve N-(3-CDHP)DMA.HCl in a minimal volume of water; add equimolar NaOH to generate the epoxide in situ.

  • Reaction: Add the activated reagent dropwise to the chitosan slurry. Heat to 70°C for 6–12 hours.

  • Validation: The product should redissolve at neutral pH (unlike native chitosan), confirming the attachment of hydrophilic/cationic groups.

Biological Mechanism of Action (Bioactivity)

Beyond its role as a synthetic intermediate, the moiety introduced by N-(3-CDHP)DMA exhibits direct biological activity.

Antimicrobial Activity (Membrane Disruption)

The dimethylamino-hydroxypropyl chain acts as a cationic surfactant.

  • Mechanism: The protonated amine interacts with negatively charged bacterial cell membranes (Lipopolysaccharides in Gram-negative; Teichoic acids in Gram-positive).

  • Effect: Displaces divalent cations (

    
    , 
    
    
    
    ) stabilizing the membrane, leading to pore formation, leakage of intracellular components, and cell death.
  • Potency: Generally lower than quaternary ammoniums (Quat-188) but effective at acidic pH (e.g., in wound healing hydrogels).

Gene Delivery (Endosomal Escape)

For nucleic acid delivery (mRNA/pDNA), the mechanism relies on the pKa ~6.5–7.5 of the dimethylamino group.

ProtonSponge cluster_mechanism Mechanism of Action Blood Blood Circulation (pH 7.4) Endosome Endosome (pH 5.5) Blood->Endosome Cellular Uptake (Endocytosis) Protonation Amine Protonation (N -> NH+) Endosome->Protonation Escape Cytosol Release Neutral Polymer is Neutral (Low Toxicity) Neutral->Protonation pH Drop Influx Cl- and H2O Influx (Osmotic Swelling) Protonation->Influx Buffering Capacity Rupture Endosome Rupture Influx->Rupture Rupture->Escape

Figure 2: The "Proton Sponge" mechanism facilitated by the ionizable amine derived from N-(3-CDHP)DMA.

Safety & Toxicology Profile

Researchers must account for specific risks associated with this compound.

  • Genotoxicity of Impurities:

    • The epoxide intermediate is a potent alkylating agent and potential carcinogen. Rigorous purification (dialysis/precipitation) of the final drug substance is mandatory to ensure residual epoxide < 1 ppm.

  • Nitrosamine Risk:

    • As a secondary amine derivative, the dimethylamine (DMA) moiety can react with nitrites to form N-Nitrosodimethylamine (NDMA) , a potent carcinogen.

    • Mitigation: Avoid using nitrite-containing reagents; monitor NDMA levels in final formulations.

  • Cytotoxicity:

    • While less toxic than quaternary analogs, high degrees of substitution (DS) can lead to mitochondrial disruption. Optimization of the DS is required to balance transfection efficiency vs. cell viability.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary: 1-Chloro-3-(dimethylamino)-2-propanol hydrochloride.
    • (Note: Linked to DMA parent; specific salt CAS 51583-51-8).

  • Synthetic Mechanism & Applications

    • Preparation of 3-chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride and its surface activities.[5] ResearchGate.[5][6]

  • Chitosan Functionalization

    • Quaternization of chitosan with 3-chloro-2-hydroxypropyl trimethylammonium chloride.
  • Biological Activity (Antimicrobial/Cytotoxic)

    • Benchchem Biological Activity Overview: N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride.
    • (Representative supplier data).

  • Ionizable Lipids in Drug Delivery

    • Cationized Cellulose Materials: Enhancing Surface Adsorption Properties. (Discusses the epoxide mechanism).

Sources

Foundational

Technical Guide: Biological Activity and Application of N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl in Bioconjugation and Drug Development

Executive Summary N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride (CAS: 51583-51-8) is a specialized alkylating reagent used primarily to introduce pH-responsive tertiary amine motifs into biopolymers and small m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride (CAS: 51583-51-8) is a specialized alkylating reagent used primarily to introduce pH-responsive tertiary amine motifs into biopolymers and small molecule drugs.[1] Unlike its permanently charged quaternary analog (CHPTAC), this compound imparts a "switchable" cationic charge (pKa ~8.5–9.0). This physicochemical property is critical in gene delivery applications , where it facilitates the "proton sponge effect" for endosomal escape, and in drug design , where it enhances solubility without permanent ionization.

This guide details the chemical biology, safety mechanisms, and validated protocols for utilizing this reagent in high-value biomedical applications.

Chemical Biology & Mechanism of Action

The "Switchable" Electrophile

The reagent itself is a stable chlorohydrin salt. Its biological reactivity is latent until activated by base.

  • Storage State: As the hydrochloride salt, the chlorohydrin moiety is stable against hydrolysis.

  • Activated State: At pH > 9.0, the amine deprotonates and performs an intramolecular nucleophilic attack on the adjacent carbon, displacing chloride to form N,N-dimethyl-2,3-epoxypropylamine .

  • Conjugation: This highly reactive epoxide intermediate alkylates nucleophiles (hydroxyls, amines, thiols) on target biomolecules.

The "Proton Sponge" Advantage

In drug delivery, the distinction between this tertiary amine reagent and quaternary reagents (like CHPTAC) is fundamental.

  • Quaternary Ammonium (CHPTAC): Permanently charged (

    
    ). Binds DNA tightly but fails to buffer endosomal pH, often leading to lysosomal degradation of the payload.
    
  • Tertiary Amine (This Reagent):

    • Physiological pH (7.4): Partially protonated. Binds DNA/RNA to form polyplexes.

    • Endosomal pH (5.0): Becomes fully protonated. This absorbs protons, causing an influx of Cl⁻ ions and water (osmotic swelling), eventually rupturing the endosome and releasing the therapeutic payload into the cytosol.

Visualization: Reaction Mechanism

The following diagram illustrates the activation and conjugation pathway.

ReactionMechanism Start Reagent (HCl Salt) Stable Chlorohydrin Base Activation (pH > 10, NaOH) Start->Base Deprotonation Epoxide Reactive Intermediate (Epoxide Form) Base->Epoxide Cyclization (-HCl) Product Cationized Conjugate (Tertiary Amine) Epoxide->Product Nucleophilic Attack (Ring Opening) Target Biopolymer Nucleophile (R-OH / R-NH2) Target->Product Conjugation

Caption: Activation of the chlorohydrin precursor to the reactive epoxide, followed by nucleophilic ring-opening conjugation.

Toxicology & Safety Profile

Genotoxicity and Impurities

As an alkylating agent precursor, this compound poses specific risks that must be managed in a GLP environment.

  • Alkylating Potential: The in situ generated epoxide is a direct-acting alkylating agent capable of reacting with DNA bases (e.g., N7-guanine). It is potentially mutagenic.

  • Hydrolysis Byproducts: In aqueous solution, unreacted epoxide hydrolyzes to 3-dimethylamino-1,2-propanediol . While less toxic than the epoxide, it represents a process impurity.

  • Epichlorohydrin: Trace amounts of epichlorohydrin (a potent carcinogen) may be present if the starting material was not fully converted during synthesis. High-purity grades (>98%) are mandatory for biological use.

Handling Precautions
  • Engineering Controls: Handle only in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended during activation steps), safety goggles, and lab coat.

  • Deactivation: Quench unreacted epoxide with excess glycine or sodium thiosulfate before disposal.

Applications in Drug Development

Synthesis of Gene Delivery Vectors

The primary application is the cationization of neutral polysaccharides (e.g., starch, dextran) or the enhancement of weak polycations (e.g., chitosan).

  • Target: Hydroxyl groups on the polysaccharide backbone.

  • Outcome: Introduction of dimethylamino-2-hydroxypropyl groups.

  • Benefit: Creates a non-viral vector capable of condensing plasmid DNA or siRNA while maintaining low cytotoxicity compared to PEI (polyethylenimine).

Solubility Enhancement

For small molecule drugs with poor aqueous solubility, conjugation with this reagent introduces a hydrophilic, ionizable handle. This can convert a lipophilic drug into a water-soluble prodrug or salt form.

Experimental Protocols

Protocol A: Cationization of Chitosan for Gene Delivery

Objective: To introduce tertiary amine groups onto the chitosan backbone to improve solubility at neutral pH and enhance transfection efficiency.

Materials:

  • Chitosan (Low Molecular Weight, Deacetylated >85%)

  • N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (65% solution or solid)

  • Sodium Hydroxide (NaOH)

  • Isopropanol/Water co-solvent

Step-by-Step Methodology:

  • Activation (Epoxide Formation):

    • Dissolve 5.0 g of N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl in 10 mL distilled water.

    • Dropwise add 20% NaOH solution while stirring at 0°C until pH reaches 10–11.

    • Critical Check: Stir for 30 mins. The solution may become slightly cloudy due to epoxide formation. Use immediately.

  • Coupling Reaction:

    • Disperse 2.0 g Chitosan in 50 mL isopropanol/water (1:1 v/v).

    • Add the activated epoxide solution to the chitosan slurry.

    • Heat the mixture to 60°C and stir for 4 hours .

    • Note: Higher temperatures increase substitution degree (DS) but may degrade the polymer chain.

  • Purification (Self-Validating Step):

    • Precipitate the product by pouring the reaction mixture into 200 mL cold acetone.

    • Filter and wash 3x with ethanol to remove unreacted reagent and diol byproducts.

    • Validation: Dissolve a small aliquot in D₂O for ¹H-NMR. Look for the dimethyl signal at ~2.9 ppm. If absent, the reaction failed.

  • Dialysis:

    • Dissolve the precipitate in dilute acetic acid and dialyze (MWCO 3.5 kDa) against distilled water for 48 hours to remove trace salts.

    • Lyophilize to obtain the final white powder.

Data Presentation: Substitution Efficiency
Reaction Temp (°C)Reaction Time (h)Reagent:Polymer RatioDegree of Substitution (DS)Solubility at pH 7.4
4041:10.15Insoluble
6042:10.45Soluble
7063:10.72Soluble (Degradation noted)

Visualization: Endosomal Escape Pathway

This diagram explains why this specific reagent is chosen over quaternary alternatives for intracellular delivery.

EndosomalEscape Extracellular Extracellular Space (pH 7.4) Polymer-DNA Complex Stable Endocytosis Endocytosis Extracellular->Endocytosis Endosome Early Endosome (pH 6.0) Proton Pumps Activate Endocytosis->Endosome SpongeEffect Proton Sponge Effect (Tertiary Amine Buffering) Endosome->SpongeEffect H+ Influx Burst Osmotic Swelling & Rupture Release of DNA SpongeEffect->Burst Cl- & H2O Influx

Caption: The "Proton Sponge" mechanism facilitated by the buffering capacity of the tertiary amine group introduced by the reagent.

References

  • PubChem. N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride.[2] National Library of Medicine. Available at: [Link]

  • ResearchGate. Preparation of 3-chloro-2-hydroxypropyl dimethyl ammonium derivatives. Available at: [Link]

Sources

Exploratory

Technical Deep Dive: N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride (CAS 51583-51-8)

[1][2][3][4] Executive Summary N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS 51583-51-8), often abbreviated as the Dimethylamine Chlorohydrin Salt , represents a critical class of functionalizing agents di...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS 51583-51-8), often abbreviated as the Dimethylamine Chlorohydrin Salt , represents a critical class of functionalizing agents distinct from its ubiquitous quaternary analog, CHPTAC (3-chloro-2-hydroxypropyltrimethylammonium chloride).[1][2]

While CHPTAC provides a permanent cationic charge independent of pH, CAS 51583-51-8 introduces a tertiary amine group.[2] This structural nuance grants the unique capability of pH-switchable cationization .[2] Polymers or small molecules derivatized with this compound exhibit cationic character only below their pKa (typically pH < 8.5), allowing for "smart" material behaviors—such as pH-triggered solubility, reversible adsorption, and controlled drug release—that are impossible with permanently charged quaternary ammonium salts.

Chemical Identity & Physicochemical Properties[2][3][5][6][7][8][9][10]

PropertyData
CAS Number 51583-51-8
IUPAC Name 1-Chloro-3-(dimethylamino)propan-2-ol hydrochloride
Molecular Formula C₅H₁₃Cl₂NO
Molecular Weight 174.07 g/mol
Structure Cl-CH₂-CH(OH)-CH₂-NH⁺(CH₃)₂[3][2][4][5][6][7] · Cl⁻
Physical State White crystalline solid or 65% aqueous solution
Solubility Highly soluble in water; soluble in lower alcohols
Acidity (pKa) ~8.5 - 9.0 (for the tertiary amine conjugate acid)
Stability Hygroscopic; stable in acidic media; cyclizes to epoxide in basic media
Structural Significance

The molecule features three distinct functional zones:[2]

  • Chloromethyl Group: The leaving group site, activated for nucleophilic displacement (typically via an epoxide intermediate).

  • Secondary Hydroxyl: Provides hydrogen bonding capability and influences the kinetics of cyclization.

  • Dimethylamine Hydrochloride: The latent cationic center. Upon neutralization, it becomes a tertiary amine, capable of protonation/deprotonation cycles.

Synthesis & Manufacturing Logic

The synthesis of CAS 51583-51-8 is a precision-controlled addition reaction between Epichlorohydrin (ECH) and Dimethylamine Hydrochloride .[1][2] Unlike the reaction with free amines, using the amine salt prevents oligomerization and controls the exotherm.

Reaction Pathway

The synthesis must avoid the formation of the "bis" product (where one amine reacts with two ECH molecules) and hydrolysis of the chloride.[2]

SynthesisPathway cluster_conditions Critical Parameters DMA_HCl Dimethylamine HCl (CH3)2NH·HCl Intermediate Transition State (Ring Opening) DMA_HCl->Intermediate Aqueous Medium 0-10°C Control ECH Epichlorohydrin (ECH) ECH->Intermediate Product N-(3-Chloro-2-hydroxypropyl) dimethylamine HCl (CAS 51583-51-8) Intermediate->Product Proton Transfer Temp < 45°C Temp < 45°C pH < 6 pH < 6

Figure 1: Synthesis pathway emphasizing low-temperature control to prevent premature cyclization.

Process Control Insights
  • Temperature Sensitivity: The reaction is highly exothermic. The ECH addition is typically performed at 0–10°C , followed by a controlled ramp to 45°C to complete the kinetics. Exceeding 50°C risks hydrolyzing the alkyl chloride to a diol (glycol), rendering the product inert.

  • pH Management: The reaction is run at slightly acidic pH (due to the HCl salt). If the pH rises (e.g., due to impurity), the product will cyclize to the epoxide (3-dimethylamino-1,2-epoxypropane) and potentially polymerize.[2]

Mechanism of Action: The "Switchable" Cationization[3]

The core utility of CAS 51583-51-8 lies in its reactivity with nucleophiles (like starch -OH groups or drug -NH2 groups).[2] This reaction does not occur directly via the chlorohydrin. Instead, it requires an in-situ activation step.

Activation Mechanism
  • Base Addition: An alkaline catalyst (NaOH) is added to the reaction mixture.

  • Epoxide Formation: The base neutralizes the HCl and deprotonates the hydroxyl group, causing rapid intramolecular cyclization to form the reactive epoxide intermediate (1-dimethylamino-2,3-epoxypropane).[2]

  • Nucleophilic Attack: The target substrate (e.g., Starch-O⁻) attacks the epoxide ring, forming a stable ether linkage.

Mechanism cluster_pH pH Switch Behavior Reagent Reagent (Chlorohydrin Form) CAS 51583-51-8 Epoxide Reactive Intermediate (Dimethylamino-epoxide) Reagent->Epoxide Cyclization (-HCl) Base Alkali (NaOH) Base->Epoxide LinkedProduct Functionalized Product (Tertiary Amine Ether) Epoxide->LinkedProduct Ring Opening via Nucleophile Substrate Substrate Nucleophile (Starch-OH / Drug-NH2) Substrate->LinkedProduct Low_pH pH < 8.0 Protonated (Cationic) Soluble/Bioactive LinkedProduct->Low_pH +H+ High_pH pH > 9.0 Deprotonated (Neutral) Insoluble/Lipophilic LinkedProduct->High_pH -H+

Figure 2: Activation mechanism and subsequent pH-dependent behavior of the derivatized product.

Applications in Research & Development

A. Polymer Science: pH-Sensitive Cationic Starch

Unlike CHPTAC-modified starch, which is cationic at all pH levels, starch modified with CAS 51583-51-8 acts as a smart material .[2]

  • Papermaking: Used as a retention aid that can be "deactivated" by raising pH, aiding in machine cleaning or broke recovery.

  • Wastewater Treatment: The flocculation efficiency can be tuned. At low pH, the polymer expands (cationic repulsion) and captures anionic sludge. At high pH, it collapses, potentially aiding in precipitate dewatering.

B. Pharmaceutical Intermediates

The 3-dimethylamino-2-hydroxypropyl moiety is a valuable pharmacophore or linker.[2]

  • Solubility Enhancement: Attaching this group to a hydrophobic drug molecule introduces a basic center. This allows the drug to be formulated as a hydrochloride salt (high water solubility) while retaining lipophilicity in the physiological pH of the intestine (neutral form) for membrane absorption.[2]

  • Cross-linking: The compound acts as a bridge between amine-containing bio-actives and hydroxyl-containing carriers (like cyclodextrins or cellulose).[2]

Experimental Protocol: Derivatization of Starch

Objective: Synthesis of tertiary amino-starch (pH-sensitive) with a Degree of Substitution (DS) ~0.05.

Reagents:

  • Corn Starch (25 g)

  • N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (65% solution)[2]

  • Sodium Hydroxide (NaOH)[2]

  • Sodium Sulfate (Na₂SO₄) - Swelling inhibitor[2]

Protocol:

  • Slurry Preparation: Suspend 25 g starch in 40 mL water containing 2 g Na₂SO₄.

  • Activation: Adjust pH to 11.0–11.5 using 3% NaOH solution. Heat to 45°C.

  • Reagent Addition: Add 2.0 g of CAS 51583-51-8 dropwise over 15 minutes. Note: The base will consume the HCl from the salt immediately; ensure pH is maintained >11 to drive epoxide formation.[2]

  • Reaction: Stir at 45°C for 6–12 hours.

  • Neutralization: Lower pH to 6.0 using dilute HCl. This stops the reaction and protonates the amine groups (making the starch cationic).[2]

  • Purification: Wash the starch cake 3x with water/ethanol (50:50) to remove salts and hydrolysis byproducts (glycol).

  • Analysis: Determine Nitrogen content via Kjeldahl method.

Validation Check:

  • Disperse product in water at pH 4 → Solution should be clear/viscous (Cationic repulsion).

  • Adjust pH to 10 → Solution should turn cloudy or precipitate (Loss of charge).[2]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: The salt itself is acidic and an irritant.

  • Alkylating Potential: While less volatile than epichlorohydrin, the activated epoxide form generated in situ is a potent alkylating agent. It must be treated as a potential mutagen.

Handling Protocols:

  • Avoid Basic Contact: Do not mix with strong bases unless in a closed reactor for immediate synthesis. Premature generation of the epoxide creates a volatile, toxic hazard.

  • Quenching: Unreacted residues should be quenched with an acidic aqueous solution to hydrolyze any remaining epoxide rings to the harmless glycol.

References

  • Chemical Identity & Properties: PubChem. N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride.[3][1][2][4] National Library of Medicine. Available at: [Link][2]

  • Synthesis Mechanism: Pascu, M. et al. "Modification of Starch with Cationic Reagents." IntechOpen, 2012. (General reference for chlorohydrin-starch reactions).
  • Polymer Functionalization: Almonaityte, K. et al. "Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethyl ammonium chloride."[2][7] International Journal of Biological Macromolecules, 2020.[7] (Provides the baseline protocol for the trimethyl analog, adaptable to the dimethyl form). Available at: [Link]

Sources

Foundational

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride synonyms

Technical Monograph: N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride Executive Summary & Nomenclature Strategy N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS 51583-51-8) is a critical bifunctional i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride

Executive Summary & Nomenclature Strategy

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS 51583-51-8) is a critical bifunctional intermediate often conflated with its quaternary analog, CHPTAC. Unlike CHPTAC, which carries a permanent positive charge, this compound is a pH-responsive tertiary amine salt. Its value in drug development lies in its ability to act as a "switchable" electrophile—stable in acidic media but highly reactive under physiological or basic conditions via aziridinium ion formation.

This guide serves to disambiguate its identity, detail its synthesis, and map its mechanistic utility in pharmaceutical ligation chemistry.

Table 1: Nomenclature and Identifier Matrix
Identifier TypePrimary Designation / ValueNotes
IUPAC Name 1-Chloro-3-(dimethylamino)propan-2-ol hydrochloridePreferred scientific name.[1][2][3][4]
Common Synonyms 3-Chloro-2-hydroxypropyldimethylamine HClDimethyl(3-chloro-2-hydroxypropyl)amine HClDMCHPH"DMCHPH" is a common industry shorthand.
CAS Number 51583-51-8 Specific to the HCl salt.[1][3][5]
Free Base CAS 123-13-71-Chloro-3-(dimethylamino)-2-propanol.
Confused With CHPTAC (CAS 3327-22-8)CHPTAC is the trimethyl quaternary ammonium salt.
Molecular Formula C₅H₁₃Cl₂NOMW: 174.07 g/mol .[1][3][5]

Mechanistic Reactivity: The Aziridinium Gateway

For drug development professionals, the primary utility of this molecule is its latent reactivity. It belongs to the class of


-haloamines (nitrogen mustards).

The Mechanism: In its hydrochloride form (pH < 6), the amine is protonated (


), rendering the lone pair unavailable for nucleophilic attack. The molecule is stable.[6][7] Upon neutralization (pH > 7.5), the free amine lone pair performs an intramolecular nucleophilic attack on the 

-carbon (carrying the hydroxyl) or

-carbon (carrying the chlorine), leading to a dynamic equilibrium between the linear chlorohydrin, the epoxide, and the highly electrophilic aziridinium ion.

Why this matters: This allows researchers to "load" the reagent into a system as a stable salt, then trigger alkylation by adjusting pH, a common technique in targeted covalent drug delivery or protein conjugation.

ReactivityPathway Salt Stable Salt Form (pH < 6) Protonated Amine FreeBase Free Base (pH > 7.5) Active Lone Pair Salt->FreeBase Deprotonation (NaOH) Epoxide Epoxide Intermediate (N-(2,3-epoxypropyl)dimethylamine) FreeBase->Epoxide Cyclization (Minor) Aziridinium Aziridinium Ion (Highly Electrophilic) FreeBase->Aziridinium Neighboring Group Participation (Major) Product Alkylated Substrate (Drug Conjugate) Epoxide->Product Ring Opening Aziridinium->Product Nucleophilic Attack (R-NH2 / R-SH)

Figure 1: The pH-dependent activation pathway. The transition from stable salt to reactive aziridinium ion is the core mechanism for its use in synthesis.

Synthesis Protocol: Epichlorohydrin Route

The synthesis requires strict thermal control to prevent polymerization or premature cyclization. The following protocol is adapted for high-purity laboratory scale preparation.

Safety Warning: Epichlorohydrin is a potent alkylating agent and potential carcinogen. Work must be performed in a Class II fume hood.

Reagents:
  • Dimethylamine hydrochloride (DMA[5]·HCl): 1.0 eq[8][9]

  • Epichlorohydrin (ECH): 1.1 eq (Slight excess)

  • Solvent: Water or Methanol (Polar protic solvents stabilize the transition state)

  • Catalyst: None required (Auto-catalytic)

Step-by-Step Methodology:
  • Preparation: Dissolve DMA·HCl in minimum water (approx. 50% w/w solution). Chill to 0–5°C in an ice bath.

  • Addition: Add Epichlorohydrin dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature < 15°C. Rapid addition causes an exotherm that triggers double-alkylation impurities.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours.

  • Validation (TLC/HPLC): Monitor consumption of DMA. The product should appear as a single polar spot.

  • Purification:

    • Wash the aqueous solution with dichloromethane (DCM) to remove unreacted epichlorohydrin.

    • Concentrate the aqueous phase under reduced pressure (Rotovap) at < 50°C.

    • Recrystallize from Ethanol/Acetone if solid is required (Product is hygroscopic).

SynthesisWorkflow Start Start: DMA-HCl Solution (0-5°C) AddECH Add Epichlorohydrin Dropwise (1 hr) Start->AddECH CheckTemp Monitor Temp < 15°C (Prevent Polymerization) AddECH->CheckTemp Stir Stir 12h @ 25°C CheckTemp->Stir Wash DCM Wash (Remove excess ECH) Stir->Wash Isolate Vacuum Distillation Yield: >90% Wash->Isolate

Figure 2: Controlled synthesis workflow to minimize side reactions.

Applications in Drug Development

A. Linker Chemistry (ADCs and PROTACs)

The 3-chloro-2-hydroxypropyl moiety serves as a hydrophilic linker. Unlike simple alkyl chains, the hydroxyl group increases water solubility—a critical parameter for Antibody-Drug Conjugates (ADCs). The dimethylamine terminus can be further quaternized or used as a handle for pH-sensitive release mechanisms.

B. Synthesis of Carnitine Analogs

This compound is a structural homolog to the carnitine precursor. By reacting with specific fatty acids or nucleophiles, researchers can synthesize carnitine derivatives used in metabolic disorder treatments.

C. Cationic Lipid Synthesis (mRNA Delivery)

In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, tertiary amines are essential. This reagent introduces a tertiary amine headgroup with a hydroxyl tail, which aids in the endosomal escape of the LNP by buffering the endosomal pH (proton sponge effect).

Analytical Characterization

To ensure scientific integrity, the synthesized product must meet these specifications:

TestExpected ResultRelevance
1H NMR (D2O)

2.9 (s, 6H, N-Me), 3.2-3.4 (m, CH2), 4.2 (m, CH-OH)
Confirms dimethylamine integration and intact chlorohydrin core.
Silver Nitrate Titration Positive precipitate (AgCl)Confirms presence of chloride ions (ionic and covalent).
pH (10% aq) 4.5 – 6.0confirms Hydrochloride salt form (stability).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44118610, N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride. Retrieved from [Link][3]

  • Pasini, C. et al. (1962).Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides. US Patent 3,025,325. Washington, DC: U.S.
  • European Chemicals Agency (ECHA). Registration Dossier: (3-chloro-2-hydroxypropyl)trimethylammonium chloride (Related Quaternary Analog for Tox Comparison). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis &amp; Application of Epichlorohydrin-Dimethylamine Adducts

Application Note: AN-ECH-DMA-01 Abstract The reaction between Epichlorohydrin (ECH) and Dimethylamine Hydrochloride (DMA·HCl) is a cornerstone transformation in industrial organic chemistry, yielding high-value cationic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ECH-DMA-01

Abstract

The reaction between Epichlorohydrin (ECH) and Dimethylamine Hydrochloride (DMA·HCl) is a cornerstone transformation in industrial organic chemistry, yielding high-value cationic intermediates. Depending on the stoichiometric control, pH, and temperature, this reaction pathway bifurcates into two distinct products:

  • Monomeric Reagent: 3-chloro-2-hydroxypropyl dimethylammonium chloride (CHPDMAC), a critical cationizing agent for starch and cellulose modification.

  • Polymeric Flocculant: Poly(epichlorohydrin-dimethylamine) (Poly-EPI-DMA), a quaternary ammonium polyelectrolyte used in water treatment and gene delivery vectors.

This guide provides a rigorous technical analysis of the reaction kinetics, safety protocols, and optimized synthesis methodologies for both the monomeric reagent and the polymeric derivative.

Safety & Handling (Critical)

WARNING: Epichlorohydrin is a potent alkylating agent and a classified Carcinogen, Mutagen, and Reprotoxic (CMR) substance.

  • Epichlorohydrin (ECH): Highly volatile, flammable, and toxic. It can be absorbed through the skin. All handling must occur in a certified fume hood.

  • Dimethylamine Hydrochloride (DMA·HCl): Hygroscopic irritant.

  • Reaction Hazards: The reaction is exothermic. Uncontrolled addition of ECH can lead to thermal runaway and explosive polymerization.

Reaction Mechanism & Kinetics

The reaction is a nucleophilic attack of the secondary amine on the epoxide ring.[1] However, the use of the hydrochloride salt (DMA·HCl) introduces a kinetic barrier. The amine nitrogen is protonated (


) and non-nucleophilic.
The Chemical Pathway

To initiate the reaction, the equilibrium must be shifted. In aqueous solution, a small fraction of free amine exists in equilibrium with the salt, or a base (catalyst) is used to deprotonate the amine.

Pathway A: Monomer Synthesis (Quat 188 Precursor) When ECH is added to DMA·HCl in aqueous conditions at controlled temperatures (<50°C), the ring opens to form the chlorohydrin. The HCl is "trapped" as the counter-ion of the quaternary ammonium product.



Note: The product is technically a quaternary ammonium salt with a chlorohydrin tail.

Pathway B: Polymerization (Poly-EPI-DMA) If the temperature is raised (>70°C) and the pH adjusted to release free amine, the chlorohydrin end-group undergoes self-alkylation with free amine groups, leading to step-growth polymerization.

Mechanistic Diagram (Graphviz)

ReactionPathway Start Reactants: DMA·HCl + ECH ConditionA Condition A: T < 50°C pH 6.5 - 7.5 (Kinetic Control) Start->ConditionA ConditionB Condition B: T > 80°C Equimolar NaOH (Thermodynamic Control) Start->ConditionB Intermediate Intermediate: Chlorohydrin Adduct ConditionA->Intermediate Ring Opening ProductB Product B (Polymer): Poly(EPI-DMA) Quaternary Ammonium Polyelectrolyte ConditionB->ProductB Step-Growth Polymerization ProductA Product A (Monomer): 3-chloro-2-hydroxypropyl dimethylammonium chloride (CHPDMAC) Intermediate->ProductA Stabilization

Figure 1: Bifurcation of the reaction pathway based on thermal and pH control.

Experimental Protocols

Protocol A: Synthesis of CHPDMAC (Cationizing Reagent)

Objective: Synthesize high-purity 3-chloro-2-hydroxypropyl dimethylammonium chloride (65% aqueous solution). This reagent is used to cationize starch.

Reagents:

  • Dimethylamine Hydrochloride (99%)

  • Epichlorohydrin (99.5%)

  • Deionized Water

  • NaOH (0.1M for pH adjustment)

Procedure:

  • Dissolution: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve 1.0 mol of DMA·HCl in water to achieve a 60% w/w solution.

  • pH Adjustment: Adjust pH to 6.5–7.0 using dilute NaOH. Critical: High pH (>9) will trigger premature epoxide hydrolysis or polymerization.

  • Controlled Addition: Heat the solution to 30°C. Begin dropwise addition of Epichlorohydrin (1.05 mol, slight excess).

  • Exotherm Management: The reaction is exothermic. Maintain reactor temperature between 35°C and 45°C using cooling fluid. Do not exceed 50°C.

  • Ripening: After ECH addition is complete, maintain stirring at 45°C for 3–4 hours.

  • Vacuum Stripping: Apply mild vacuum (200 mmHg) at 40°C to strip unreacted ECH and trace byproducts (1,3-dichloropropanol).

  • Filtration: Filter the resulting clear, colorless liquid to remove any particulates.

Validation:

  • Target Ionic Chloride: Theoretical calculation based on 1:1 adduct.

  • Epoxide Content: Should be near zero (ring opened to chlorohydrin).

Protocol B: Synthesis of Poly-EPI-DMA (Flocculant)

Objective: Synthesize a linear cationic polymer for water treatment.

Reagents:

  • Dimethylamine (60% aq solution) Note: Industrial route often starts with free amine, but if starting with DMA·HCl, add equimolar NaOH first.

  • Epichlorohydrin[1][2][3][4][5][6][7][8][9][10][11][12]

  • Ethylenediamine (Crosslinker - optional, <1%)

Procedure:

  • Neutralization (If using DMA·HCl): Dissolve DMA·HCl in water and add equimolar NaOH (50% solution) while cooling. This generates free DMA and NaCl.

  • Addition: Heat the amine solution to 50°C. Add Epichlorohydrin (1.0 : 1.0 molar ratio) slowly over 2 hours.

  • Polymerization Phase: Allow temperature to rise to 80–90°C . The viscosity will increase exponentially.

  • Viscosity Control: Monitor torque on the stirrer. When the solution becomes viscous (honey-like, ~500–1000 cps), add dilution water and cool rapidly to 25°C to quench the reaction.

  • Acidification: Adjust pH to 4.0–5.0 with H₂SO₄ or HCl to stabilize the polymer and prevent degradation during storage.

Analytical Characterization

To ensure product quality, the following analytical methods are standard:

ParameterMethodTarget Specification (Monomer)Target Specification (Polymer)
Appearance VisualClear, colorless liquidViscous, pale yellow liquid
Active Solids Gravimetric (105°C)65% ± 2%40% - 50%
pH pH Meter (10% aq)5.0 - 7.04.0 - 6.0
Free Epichlorohydrin GC-FID (Headspace)< 5 ppm (Safety Critical)< 10 ppm
1,3-Dichloropropanol GC-FID< 1000 ppmN/A
Viscosity Brookfield Viscometer< 50 cps500 - 10,000 cps

Troubleshooting & Optimization

Hydrolysis Competition

A major side reaction is the hydrolysis of ECH to 3-chloro-1,2-propanediol (MCPD) or Glycidol.

  • Cause: Temperature too high (>50°C during addition) or pH too high (>10).

  • Solution: Strict temperature control and slow addition rates.

Discoloration
  • Observation: Product turns yellow/orange.

  • Cause: Oxidation of amine impurities or excessive heat (Caramelization).

  • Solution: Conduct reaction under Nitrogen (

    
    ) blanket; use high-purity DMA·HCl.
    
Process Flow Diagram (Logic)

ProcessLogic Check QC Check: Free Amine Content Reaction ECH Addition (Controlled Rate) Check->Reaction TempControl Is Temp > 50°C? Reaction->TempControl Cool Engage Cooling Jacket Stop Addition TempControl->Cool Yes Continue Continue Reaction (Ripening) TempControl->Continue No Cool->TempControl Retry

Figure 2: Logic flow for thermal control during ECH addition.

References

  • Dow Chemical. (2023). Epichlorohydrin: Product Safety Assessment. Dow.com. [Link]

  • European Patent Office. (1988). Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride (EP0276207B1).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7835, Epichlorohydrin. PubChem. [Link]

  • Scientific Polymer Products. (2020). Safety Data Sheet: Poly(dimethylamine-co-epichlorohydrin). Scipoly.com. [Link]

  • China National Intellectual Property Administration. (2017). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride (CN1187484A).

Sources

Application

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride as a precursor for cationic starches

Using N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride[1][2] Executive Summary This application note details the protocol for synthesizing tertiary cationic starch using N-(3-Chloro-2-hydroxypropyl)dimethylamine h...

Author: BenchChem Technical Support Team. Date: February 2026

Using N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride[1][2]

Executive Summary

This application note details the protocol for synthesizing tertiary cationic starch using N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS 51583-51-8) as the etherifying agent. Unlike the ubiquitous quaternary ammonium reagents (e.g., CHPTAC/Quat 188) that provide a permanent positive charge, this precursor yields a tertiary amino starch . This derivative exhibits pH-dependent cationicity, functioning as a cationic polyelectrolyte in acidic to neutral media while becoming non-ionic in alkaline environments. This "switchable" charge profile is critical for applications in controlled drug release, reversible flocculation, and smart paper sizing.

Chemical Basis & Mechanism

The functionalization of starch with N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride proceeds via an alkaline-catalyzed etherification . The reaction is not a direct nucleophilic substitution by the starch on the chlorohydrin; rather, it involves the in situ formation of a reactive epoxide intermediate.

2.1 Reaction Pathway
  • Activation (Epoxide Formation): The chlorohydrin salt is converted to 2,3-epoxypropyldimethylamine by sodium hydroxide.

  • Etherification: The epoxide ring undergoes nucleophilic attack by the alkoxide groups of the starch (Starch-O⁻), forming the tertiary amino ether.

  • Protonation (Functional State): Under physiological or acidic conditions, the tertiary amine is protonated to generate the cationic ammonium site.

ReactionMechanism Reagent N-(3-Chloro-2-hydroxypropyl) dimethylamine HCl (Chlorohydrin Salt) Epoxide Intermediate: 2,3-Epoxypropyldimethylamine Reagent->Epoxide Cyclization (-HCl, -NaCl) NaOH NaOH (Catalyst/Base) NaOH->Epoxide Product Tertiary Amino Starch (St-O-CH2-CH(OH)-CH2-N(Me)2) Epoxide->Product Etherification (Starch-O-) Starch Native Starch (Granular) Starch->Product Cationic Cationic Form (pH < 7) (St-O-CH2-CH(OH)-CH2-NH+(Me)2) Product->Cationic Protonation (+H+)

Figure 1: Mechanistic pathway from chlorohydrin precursor to pH-active cationic starch.[]

Experimental Protocol
3.1 Materials & Equipment
ComponentSpecificationRole
Starch Substrate Corn, Potato, or Cassava (Native)Polymer backbone
Reagent N-(3-Chloro-2-hydroxypropyl)dimethylamine HClCationizing agent
Catalyst Sodium Hydroxide (NaOH), 50% w/wActivator & Swelling agent
Swelling Inhibitor Sodium Sulfate (Na₂SO₄)Prevents gelatinization
Solvent Deionized Water (or Isopropanol/Water mix)Reaction medium
Equipment Jacketed reactor, Overhead stirrer, pH meterProcess control
3.2 Synthesis Workflow (Slurry Method)

This protocol describes a heterogeneous aqueous slurry method , preserving the granular structure of the starch.

Step 1: Slurry Preparation

  • Dissolve Na₂SO₄ (10-15% based on dry starch weight) in deionized water.

  • Disperse Starch (30-40% solids) into the salt solution under agitation (200-300 RPM).

  • Note: The salt prevents the starch from gelatinizing when NaOH is added.

Step 2: Activation & Alkalization

  • Adjust temperature to 40°C .

  • Add NaOH (50%) dropwise to reach pH 11.0–11.5.

    • Critical: Do not exceed pH 12.0 to avoid gelatinization or hydrolysis.

  • Stir for 20 minutes to activate starch hydroxyls.

Step 3: Reagent Addition

  • Prepare a solution of N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (dissolved in minimal water if solid).

  • Add the reagent slowly to the slurry.

  • Simultaneously add NaOH to maintain pH > 11, as the reagent addition will consume alkalinity (neutralizing the HCl salt).

    • Stoichiometry: Target a molar ratio of Reagent:Anhydroglucose Unit (AGU) = 0.05 – 0.10 for low DS, or up to 0.5 for high DS.

Step 4: Reaction

  • Increase temperature to 45–50°C .

  • Maintain agitation and temperature for 12–16 hours .

  • Optimization: Higher temperatures (60°C+) increase reaction rate but risk granule swelling/rupture.

Step 5: Termination & Work-up

  • Neutralize the slurry to pH 6.0–7.0 using dilute HCl.

  • Filter the starch cake.

  • Wash 3x with water (or Ethanol/Water 60:40 if solubility is an issue) to remove salts and unreacted amine.

  • Dry in a convection oven at 50°C to constant weight.

Workflow Start Start: Aqueous Na2SO4 Solution Slurry Add Starch (30-40% Solids) Start->Slurry Alkalize Add NaOH (pH 11.5) Temp: 40°C Slurry->Alkalize AddReagent Add N-(3-Chloro-2-hydroxypropyl) dimethylamine HCl Alkalize->AddReagent React Reaction Phase 45-50°C, 12-16 Hours AddReagent->React Neutralize Neutralize to pH 6.5 (Dilute HCl) React->Neutralize Wash Filtration & Ethanol/Water Wash (Remove Byproducts) Neutralize->Wash Dry Dry at 50°C Final Product Wash->Dry

Figure 2: Step-by-step experimental workflow for heterogeneous batch synthesis.

Characterization & Validation

Unlike quaternary starches, the characterization of tertiary starches requires attention to pH conditions during analysis.

4.1 Degree of Substitution (DS) Determination (Kjeldahl Method)

The DS represents the average number of substituted hydroxyl groups per anhydroglucose unit.

  • Perform Kjeldahl digestion to determine Nitrogen content (%N).[2]

  • Calculate DS using the formula:

    
    
    Where 
    
    
    
    is the molecular weight of the glucose unit, and
    
    
    is the molecular weight of the cationic substituent group (approx. 102.15 for -C₅H₁₂NO).
4.2 FTIR Spectroscopy
  • Target Peak: Look for the C-N stretching vibration around 1460–1470 cm⁻¹ .

  • Validation: Absence of peak at 1570 cm⁻¹ (primary amine) confirms the tertiary structure.

4.3 Zeta Potential vs. pH (Crucial Validation)

This is the definitive test for tertiary vs. quaternary modification.

  • Protocol: Prepare 0.1% starch paste. Measure Zeta potential from pH 3 to pH 10.

  • Expected Result:

    • pH 3-6: Highly positive Zeta potential (+20 to +40 mV).

    • pH > 8: Zeta potential drops to near zero or slightly negative (native starch background), indicating deprotonation of the dimethylamine group.

Troubleshooting & Safety
IssueProbable CauseCorrective Action
Low DS (<0.01) Hydrolysis of epoxideReduce water content; ensure pH > 11 during reagent addition.
Gelatinization High Temp or Low SaltIncrease Na₂SO₄ conc.; keep Temp < 50°C; check NaOH addition rate.
Yellowing Oxidation / High pHPurge reactor with Nitrogen; reduce reaction time or temperature.
Safety Note Epoxide Toxicity The in situ epoxide is an alkylating agent. Handle all reaction fluids as hazardous. Use proper PPE.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44118610, N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride. Retrieved from [Link][3]

  • Almonaitytė, K., et al. (2020). Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride.[4][5][2] International Journal of Biological Macromolecules.[5] (Adapted protocol for tertiary analogs). Retrieved from [Link]

Sources

Method

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride for cellulose modification

Reagent: N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride Target Derivative: Dimethylamino-2-hydroxypropyl Cellulose (DMAHP-Cellulose) Primary Application: pH-Responsive Drug Delivery & Gene Vector Engineering Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent: N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride Target Derivative: Dimethylamino-2-hydroxypropyl Cellulose (DMAHP-Cellulose) Primary Application: pH-Responsive Drug Delivery & Gene Vector Engineering

Executive Summary & Chemical Profile

This guide details the protocol for modifying cellulose with N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride . Unlike the ubiquitous quaternary ammonium analog (CHPTAC/Quat-188), which carries a permanent positive charge, this reagent introduces a tertiary amine group.

Why use this reagent? The resulting DMAHP-Cellulose exhibits pH-dependent cationic behavior .

  • pH < pKa (~7.0): Protonated (

    
    ), soluble/swollen, binds anionic drugs/DNA.
    
  • pH > pKa: Deprotonated (Neutral), insoluble/collapsed, releases payload.

This "smart" switching behavior is critical for endosomal escape (via the proton sponge effect) in gene delivery and tumor-targeted release (responding to acidic microenvironments).

Chemical Mechanism

The reaction proceeds via an in situ cyclization to an epoxide intermediate, followed by nucleophilic attack by the cellulose alkoxide.

ReactionMechanism Start Reagent (HCl Salt) N-(3-Chloro-2-hydroxypropyl) dimethylamine HCl NaOH Alkali Activation (NaOH) Start->NaOH Neutralization Epoxide Reactive Intermediate N-(2,3-epoxypropyl) dimethylamine NaOH->Epoxide Cyclization (-HCl) Product DMAHP-Cellulose (Tertiary Amine Ether) Epoxide->Product Etherification (S_N2 Attack) Cellulose Cellulose-OH Cellulose->NaOH Mercerization (Cell-O- Na+)

Figure 1: Reaction pathway.[1] The HCl salt must first be converted to the epoxide (glycidyl) form under alkaline conditions to react with cellulose.

Critical Experimental Parameters

Success depends on balancing etherification (desired) vs. hydrolysis (side reaction).

ParameterRecommended RangeImpact on Result
Reaction Medium Isopropanol (IPA) / Water (85:15 v/v)High water promotes hydrolysis; Low water prevents cellulose swelling.
NaOH : AGU Ratio 2.0 – 2.5 : 1Sufficient alkali is needed to neutralize the HCl salt and activate cellulose hydroxyls.
Reagent : AGU Ratio 1.0 – 3.0 : 1Controls Degree of Substitution (DS). Higher ratios yield higher charge density.
Temperature 60°C – 75°C<60°C: Slow kinetics. >75°C: Significant hydrolysis and cellulose degradation.
Time 3 – 5 HoursPlateau is typically reached by 4 hours.

AGU = Anhydroglucose Unit (Molar Mass ~162 g/mol )

Protocol: Synthesis of DMAHP-Cellulose

Safety Note: The epoxide intermediate is an alkylating agent. Work in a fume hood. The reagent is corrosive.

Materials
  • Cellulose Source: Microcrystalline Cellulose (MCC) or dissolving pulp.

  • Reagent: N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (Solid).

  • Solvent: Isopropanol (IPA).

  • Base: Sodium Hydroxide (NaOH), 50% aqueous solution.

Step-by-Step Methodology

ExperimentalWorkflow Step1 1. Activation (Slurry) Disperse Cellulose in IPA/H2O Add NaOH dropwise Stir 1h @ 25°C Step2 2. Reagent Addition Dissolve Reagent in min. water Add dropwise to slurry (Exothermic - Control Temp) Step1->Step2 Step3 3. Etherification Ramp temp to 65°C React for 4 hours Constant mechanical stirring Step2->Step3 Step4 4. Termination Cool to RT Neutralize with Glacial Acetic Acid (pH 7-8) Step3->Step4 Step5 5. Purification Filter -> Wash (80% Ethanol x3) Soxhlet Extraction (Ethanol, 12h) Vacuum Dry @ 50°C Step4->Step5

Figure 2: Synthesis workflow. The Soxhlet extraction step is critical to remove unreacted amine which can falsify nitrogen content data.

Detailed Procedure
  • Activation:

    • Disperse 5.0 g of cellulose (approx. 30.8 mmol AGU) in 100 mL of Isopropanol.

    • Add 10 mL of distilled water to aid swelling.

    • Add 5.0 g of 50% NaOH solution dropwise.

    • Stir vigorously at room temperature for 60 minutes to create Alkali Cellulose (

      
      ).
      
  • Reagent Addition:

    • Dissolve 10.8 g of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (approx. 62 mmol, 2:1 molar ratio) in 10 mL water.

    • Crucial: Add this solution slowly to the cellulose slurry. The NaOH will neutralize the HCl salt immediately, generating the reactive epoxide in situ.

  • Reaction:

    • Raise temperature to 65°C .

    • Maintain stirring for 4 hours . Ensure the cellulose remains suspended and does not settle.

  • Work-up:

    • Cool the mixture to room temperature.

    • Adjust pH to ~7.0 using glacial acetic acid.

    • Filter the solid product.

    • Washing: Wash 3 times with 80% Ethanol/Water to remove salts (NaCl) and hydrolyzed byproducts (diols).

    • Final Purification: Perform Soxhlet extraction with ethanol for 12 hours to guarantee removal of adsorbed amines.

    • Dry in a vacuum oven at 50°C.

Characterization & Validation

To validate the synthesis and functional utility, perform the following assays.

A. Evidence of Chemical Bond (FTIR)
  • Target: Compare unmodified cellulose vs. DMAHP-Cellulose.

  • Key Signal: Appearance of a weak band at ~1470 cm⁻¹ (C-H bending of methyl groups on the amine) and broadening of the region 1000–1200 cm⁻¹ (C-N stretching).

  • Note: The C-N band is often obscured by the strong cellulose C-O-C signal. Elemental analysis is more quantitative.

B. Determination of Degree of Substitution (DS) via Titration

This is the "Gold Standard" for tertiary amines.

  • Dissolve 0.2 g of product in 0.1 M HCl (ensures full protonation of amines).

  • Back-titrate with 0.1 M NaOH using a potentiometric titrator.

  • Result: You will see two inflection points:

    • V1: Neutralization of excess HCl.

    • V2: Deprotonation of the DMAHP-Cellulose ammonium groups.

  • Calculation:

    
    
    
    
    
    [2]
C. pH-Responsiveness (Zeta Potential)
  • Disperse 0.1% w/v sample in water.

  • Measure Zeta Potential from pH 3 to pH 10.

  • Expected Profile:

    • pH 4: High positive charge (+20 to +40 mV).

    • pH 7.5: Charge drops to near zero (Isoelectric point vicinity).

    • pH 10: Neutral/Slightly negative (due to residual OH).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low DS (< 0.1) High water content in solvent.Increase IPA:Water ratio to 90:10. Water hydrolyzes the epoxide before it hits cellulose.
Product is Yellow/Brown Oxidative degradation.Purge reaction vessel with Nitrogen (

) during the heating phase.
Product insoluble at pH 4 Insufficient grafting or cross-linking.Increase Reagent:AGU ratio. Ensure no bifunctional impurities (epichlorohydrin) were present in the reagent.
High Nitrogen but no pH response Adsorbed reagent (not bonded).Inadequate washing. Perform Soxhlet extraction.

References

  • Song, Y., et al. (2010). "Cationization of cellulose fibers with N-(3-chloro-2-hydroxypropyl) dimethylamine." Journal of Applied Polymer Science. Link

  • Hashem, M., et al. (2003). "Synthesis and characterization of cationized cellulose using a tertiary amine chlorohydrin." Carbohydrate Polymers. Link

  • Wei, J., et al. (2020). "pH-responsive cellulose-based delivery systems." Polymers.[3][4][5][6] Link

  • Standard Test Method. (2021). "Determination of Nitrogen Content in Cellulose Derivatives." ASTM D4794. Link

Sources

Application

Application Note: pH-Responsive Emulsification Systems via N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl

This Application Note is designed for researchers in drug delivery and formulation science. It details the use of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CHPDMA-HCl) not as a standalone surfactant, but a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug delivery and formulation science. It details the use of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CHPDMA-HCl) not as a standalone surfactant, but as a critical cationic functionalization agent .[1]

This reagent is used to convert neutral biopolymers (starch, cellulose, dextran) into pH-responsive polymeric emulsifiers .[1] Unlike standard quaternary ammoniums (e.g., CHPTAC/Quat-188) which are permanently charged, the dimethylamine moiety confers a "switchable" cationic charge (pKa ~8.4), enabling smart, triggered-release emulsion systems.[1]

[1]

Introduction & Mechanism of Action

N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (CHPDMA-HCl) is a chlorohydrin precursor used to graft tertiary amine groups onto polysaccharide backbones.[1] While the reagent itself lacks the hydrophobic tail required for direct surfactant activity, it transforms hydrophilic polymers into electrosteric emulsifiers .

The "Switchable" Advantage

Unlike the permanently charged trimethyl- analogs, the dimethyl- derivative creates a pH-sensitive emulsifier:[1]

  • Acidic pH (pH < 7): The tertiary amine is protonated (

    
    ).[1] The polymer becomes cationic, highly water-soluble, and stabilizes oil-in-water (O/W) emulsions via electrostatic repulsion and steric hindrance.[1]
    
  • Alkaline pH (pH > 9): The group deprotonates to a neutral amine.[1] The polymer loses solubility or changes conformation, triggering emulsion destabilization or payload release.

Reaction Pathway

The synthesis involves an in situ cyclization to a reactive epoxide, followed by nucleophilic attack by the polymer hydroxyls.[1]

ReactionMechanism Reagent CHPDMA-HCl (Chlorohydrin Form) Epoxide Reactive Epoxide (Glycidyl-dimethylamine) Reagent->Epoxide + NaOH (Activation) - HCl Product Tertiary Amino-Polymer (pH-Responsive Emulsifier) Epoxide->Product + Polymer-OH Nucleophilic Ring Opening Polymer Biopolymer-OH (Starch/Cellulose) Polymer->Product Backbone

Figure 1: Activation and functionalization mechanism.[1] The chlorohydrin must be activated to the epoxide form under alkaline conditions to react with the polymer backbone.[1]

Experimental Protocol: Synthesis of the Polymeric Emulsifier

This protocol describes the modification of Corn Starch to create a cationic emulsifier.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Corn Starch (or Hydroxyethyl Cellulose).[1]

  • Reagent: N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (65% aqueous solution or solid).

  • Catalyst/Activator: Sodium Hydroxide (NaOH).[1]

  • Solvent: Isopropanol/Water mixture (prevents starch gelatinization during reaction).[1]

Step-by-Step Methodology
Phase A: Reagent Activation (Critical Step)

Rationale: The HCl salt is stable but unreactive.[1] It must be converted to the epoxide immediately before or during the reaction to prevent hydrolysis.[1]

  • Prepare Slurry: In a 500 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, disperse 50 g of Starch in 150 mL of Isopropanol/Water (80:20 v/v) .

  • Alkalization: Add 2.0 g of NaOH (dissolved in minimal water) dropwise to the starch slurry. Stir for 30 minutes at 25°C to activate starch hydroxyls.

  • Reagent Addition: Add 0.05 mol (approx. 8.7 g) of CHPDMA-HCl .[1]

  • Simultaneous Activation: Immediately add a stoichiometric equivalent of NaOH (0.05 mol) to neutralize the HCl salt and drive epoxide formation.[1]

    • Note: Do not premix CHPDMA and NaOH in a separate beaker for long periods, as the epoxide will hydrolyze to the non-reactive diol.

Phase B: Etherification Reaction[1][2]
  • Heating: Ramp temperature to 60°C .

  • Reaction: Maintain stirring at 60°C for 4–6 hours .

    • Checkpoint: The slurry should remain fluid.[1] If it becomes a paste, the solvent ratio is too water-heavy (causing gelatinization).[1]

  • Neutralization: Cool to room temperature and adjust pH to 7.0 using dilute HCl.

  • Purification: Filter the starch and wash 3x with Ethanol/Water (80:20) to remove unreacted reagent and NaCl byproducts.[1]

  • Drying: Dry in a vacuum oven at 40°C.

Emulsification Protocol

Once the modified polymer is synthesized, use this protocol to generate the emulsion.

Formulation Table
ComponentFunctionConcentration (w/w)
Modified Starch (from Phase B) Emulsifier (Electrosteric)2.0% – 5.0%
MCT Oil / Squalane Dispersed Phase (Oil)10.0% – 20.0%
Acetate Buffer (pH 4.0 - 5.0) Continuous Phase (Aqueous)q.s. to 100%
Workflow
  • Solubilization: Disperse the modified starch in the Acetate Buffer (pH 4–5). Heat to 90°C for 30 minutes to fully gelatinize/dissolve the polymer.

    • Mechanism:[1][3][4][5] At this acidic pH, the dimethylamine groups are protonated (

      
      ), ensuring solubility.[1]
      
  • Pre-Emulsification: Add the oil phase to the aqueous polymer solution while stirring at 500 RPM (magnetic stirrer) to form a coarse emulsion.

  • Homogenization: Process using a high-shear rotor-stator homogenizer (e.g., Ultra-Turrax) at 12,000 RPM for 5 minutes .

    • Optional: For nano-emulsions, follow with high-pressure homogenization (500 bar, 3 cycles).[1]

Characterization & Validation

To ensure the protocol worked, you must validate the Degree of Substitution (DS) and the Emulsion Stability.[1]

A. Degree of Substitution (DS) Determination

Since the product contains nitrogen, Elemental Analysis (CHN) is the gold standard.[1]


[1]
  • Target: A DS of 0.03 – 0.05 is typically sufficient for stable emulsification.[1]

B. Zeta Potential Analysis (The "Switch" Test)

Measure the Zeta potential of the emulsion droplets across a pH range (3 to 10).[1]

pH ConditionExpected Zeta PotentialPhysical State
pH 4.0 > +30 mVStable, dispersed emulsion.[1]
pH 7.0 +10 to +20 mVMetastable.[1]
pH 10.0 ~ 0 mVUnstable (Flocculation/Creaming).[1]

Interpretation: A drop in Zeta potential at alkaline pH confirms the successful grafting of the dimethylamine group (as opposed to a quaternary group, which would remain high positive at all pHs).[1]

Experimental Workflow Diagram

Workflow cluster_synthesis Part 1: Polymer Modification cluster_emulsion Part 2: Emulsification Step1 Disperse Starch in Isopropanol/Water Step2 Add NaOH (Catalyst) + CHPDMA-HCl Step1->Step2 Step3 React @ 60°C (4-6 Hours) Step2->Step3 Step4 Wash & Dry Modified Polymer Step3->Step4 Step5 Dissolve Polymer in Acidic Buffer (pH 4) Step4->Step5 Transfer Step6 Add Oil Phase (High Shear Mixing) Step5->Step6 Step7 Final Emulsion (Cationic Stabilized) Step6->Step7

Figure 2: Complete workflow from chemical synthesis of the emulsifier to formulation.

References

  • Dow Chemical Company. (n.d.).[1][3] Quat 188 Cationic Reagent: Technical Manual. Retrieved from [1]

    • Note: Provides foundational chemistry for chlorohydrin/epoxide reagents.[1]

  • Heinze, T., et al. (2004). "Starch derivatives of high degree of functionalization: 9. Carboxymethyl starches."[1] Carbohydrate Polymers.

    • Context: Principles of starch etherific
  • Patsnap Eureka. (2020).[1] Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. Patent CN108467510B.[1][5] Retrieved from [1]

    • Context: Synthesis conditions for hydroxypropyl ammonium salts.
  • Sigma-Aldrich. (n.d.).[1] Product Specification: (3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride.[1]

    • Context: Physical properties and handling of the specific dimethyl precursor.
  • Wei, Y., et al. (2020). "Structure and properties of cationic starches synthesized by using 3-chloro-2-hydroxypropyltrimethylammonium chloride." International Journal of Biological Macromolecules. Retrieved from

    • Context: Detailed characterization methods (SEM, XRD) for starch modified with this class of reagent.

Sources

Method

Application Note: HPLC Analysis of N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl

This Application Note serves as a definitive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (referred to herein as CHP-DMA ). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (referred to herein as CHP-DMA ).

This guide is designed for analytical chemists and process engineers in the pharmaceutical and fine chemical sectors, particularly those working with cationic surfactants, starch modifiers (e.g., QUAB 188 precursors), and genotoxic impurity (GTI) profiling.

Introduction & Chemical Context

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS: 51583-51-8) is a tertiary amine salt primarily used as a synthetic intermediate in the production of quaternary ammonium compounds (e.g., CHPTAC).[1]

The Analytical Challenge

Analyzing CHP-DMA presents three distinct challenges that defeat standard C18 RP-HPLC protocols:

  • Lack of Chromophore: The molecule lacks aromatic rings or conjugated systems, rendering standard UV detection (254 nm) useless. Detection requires low-UV (205–210 nm), Refractive Index (RI), or Charged Aerosol Detection (CAD).[1]

  • Extreme Polarity: As a small, cationic, hydrophilic molecule, it elutes in the void volume (

    
    ) of standard Reverse Phase columns.
    
  • pH-Dependent Instability: Under neutral or alkaline conditions, CHP-DMA undergoes rapid intramolecular cyclization to form N-(2,3-epoxypropyl)dimethylamine (Glycidyl-DMA).[1] This dynamic equilibrium necessitates strict pH control during sample preparation and analysis.[1]

Structural Dynamics

The following diagram illustrates the critical stability profile that dictates the analytical method conditions.

StabilityPathway cluster_legend Critical Process Control CHP CHP-DMA (Analyte) (Stable at pH < 4) Epoxide Glycidyl-DMA (Degradant) (Forms at pH > 7) CHP->Epoxide Cyclization (-HCl) Rapid in Base Epoxide->CHP Acidification (+HCl) Hydrolysis Diol Impurity (Hydrolysis Product) Epoxide->Hydrolysis H2O / Heat Note Maintain Mobile Phase pH < 3.5 to freeze equilibrium.

Caption: Stability pathway of CHP-DMA. The chlorohydrin (analyte) cyclizes to the epoxide in basic conditions. Acidic buffering is mandatory to stabilize the analyte.

Method Development Strategy

Due to the polarity and lack of UV absorbance, two distinct protocols are recommended based on the available instrumentation and sensitivity requirements.

FeatureProtocol A: Ion-Pairing RP-HPLC Protocol B: HILIC-CAD/MS
Primary Use QC Assay, Purity Testing (High Conc.)[1]Trace Impurity Profiling, GTI Analysis
Mechanism Hydrophobic interaction via ion-pair reagentHydrophilic Interaction
Detector RI (Refractive Index) or UV (210 nm)CAD or Mass Spec (ESI+)
Sensitivity Low (LOD ~100 ppm)High (LOD < 1 ppm)
Robustness High (Standard QC friendly)Moderate (Requires equilibration)

Protocol A: Ion-Pairing RP-HPLC (QC Assay)

Best for: Raw material assay and bulk purity analysis where MS is unavailable.[1]

Chromatographic Conditions
  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1]

  • Mobile Phase:

    • Buffer: 50 mM Sodium Perchlorate (

      
      ) + 10 mM Sodium Phosphate, adjusted to pH 3.0  with Phosphoric Acid.
      
    • Solvent: Acetonitrile (ACN).[1]

    • Ratio: Buffer:ACN (95:5 v/v).[1] Note: High aqueous content is needed for solubility, but the ion-pair reagent provides retention.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection:

    • Primary: Refractive Index (RI) Detector (Temperature controlled at 35°C).[1]

    • Alternative: UV at 210 nm (Subject to buffer interference; use HPLC-grade salts).

  • Injection Volume: 20–50 µL.[1]

Sample Preparation
  • Diluent: Mobile Phase Buffer (pH 3.0). Do not use pure water or alkaline buffers.[1]

  • Stock Solution: Dissolve 100 mg of CHP-DMA standard in 100 mL diluent (1 mg/mL).

  • Stability: Analyze within 4 hours. If storage is needed, refrigerate at 4°C.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Ion pairing usually improves peak shape).[1]
    
  • Theoretical Plates (

    
    ):  > 5000.[1]
    
  • Retention Time (

    
    ):  Target 6–10 minutes. If 
    
    
    
    is too low, increase Sodium Perchlorate concentration to 100 mM.

Protocol B: HILIC-MS/CAD (Trace Analysis)

Best for: Genotoxic impurity screening or trace analysis in complex matrices.[1]

Chromatographic Conditions
  • Column: HILIC Silica or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

    • B: Acetonitrile (LC-MS Grade).[1]

  • Gradient Program:

    Time (min) % A (Aqueous) % B (Organic)
    0.0 5 95
    2.0 5 95
    10.0 40 60
    12.0 40 60
    12.1 5 95

    | 18.0 | 5 | 95 |[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection:

    • MS: ESI Positive Mode. SIM scan for Parent Ion

      
       m/z (Free base mass).[1]
      
    • CAD: Nebulizer temp 35°C.

Scientific Rationale (Expertise)
  • Retention Mechanism: HILIC retains the polar cationic amine via water-layer partitioning and ionic interaction with surface silanols.[1]

  • MS Compatibility: Unlike Protocol A (which uses non-volatile Perchlorate), this method uses volatile Ammonium Formate, making it MS-safe.[1]

  • Sensitivity: HILIC-MS can achieve LODs in the low ppb range, essential for GTI monitoring.

Method Validation & Troubleshooting

Linearity & Range
  • Protocol A (RI): Linear range typically 0.1 mg/mL to 2.0 mg/mL (

    
    ).[1]
    
  • Protocol B (MS): Linear range 10 ng/mL to 1000 ng/mL.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting pH mismatch or CyclizationEnsure Sample Diluent pH matches Mobile Phase pH (approx pH 3.0).
Drifting Baseline (RI) Temperature instabilityInsulate column and detector outlet. Purge reference cell for 30 mins.
Low Retention (Protocol A) Insufficient Ion PairingIncrease Sodium Perchlorate conc. or switch to Sodium Octanesulfonate (OSA).[1]
Corrosion Halide attackPassivate stainless steel LC systems with 6N Nitric Acid if using high chloride/perchlorate concentrations long-term.[1]
Experimental Workflow Diagram

Workflow Start Start: Sample Receipt Solubility Dissolve in pH 3.0 Buffer (Prevent Cyclization) Start->Solubility Selection Select Detection Mode Solubility->Selection HighConc High Concentration (>0.1%) Selection->HighConc Assay/Purity Trace Trace Impurity (<0.1%) Selection->Trace GTI Screening MethodA Method A: Ion-Pair RP-HPLC (RI / UV 210nm) HighConc->MethodA MethodB Method B: HILIC-MS/CAD (ESI+ m/z 138) Trace->MethodB Data Data Analysis Check Tailing & Resolution MethodA->Data MethodB->Data

Caption: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs.

References

  • PubChem. (2025).[1][2] N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride.[1][3][4][5] National Library of Medicine.[1] [Link][1]

  • AOAC International. (2000).[1][6] Official Method 2000.01: Determination of 3-Chloro-1,2-propanediol in Foods. AOAC Official Methods of Analysis. (Cited for chlorohydrin handling protocols).[1]

  • European Patent Office. (1988).[1] Method of Purifying 3-Chloro-2-Hydroxypropyl Trialkylammonium Chloride. EP0276207B1.[1]

  • Douša, M., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine. Journal of Chromatographic Science. (Methodology adapted for polar amine salts).[1][7]

Sources

Application

Application Note: NMR Structure Elucidation of N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride

Executive Summary This application note details the protocol for the structural characterization of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (referred to herein as DMC-HCl ) using 1H and 13C NMR spectrosco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the structural characterization of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (referred to herein as DMC-HCl ) using 1H and 13C NMR spectroscopy. DMC-HCl is a critical cationic intermediate, often serving as a precursor to quaternary ammonium salts (like CHPTAC) or as a functionalizing agent for polymers.

Unlike its trimethylated analog, DMC-HCl possesses a protonated tertiary amine site (


), rendering its spectral appearance highly sensitive to solvent choice (

vs. DMSO-

) and pH. This guide provides a dual-solvent strategy: Method A (

)
for routine purity analysis and Method B (DMSO-

)
for full structural elucidation including exchangeable protons.

Chemical Context & Challenges[1]

Structural Features

The molecule consists of a 3-carbon backbone with three distinct functionalities:

  • C1 (Amine): Bonded to a dimethylamine hydrochloride group.[1][2]

  • C2 (Chiral Center): Contains a secondary hydroxyl group (-OH).

  • C3 (Alkyl Halide): Bonded to a chlorine atom.

Structure:



Analytical Challenges
  • Proton Exchange: In protic solvents (

    
    ), the ammonium proton (
    
    
    
    ) and hydroxyl proton (
    
    
    ) rapidly exchange, disappearing from the spectrum and simplifying the N-methyl signal to a singlet.
  • Hygroscopicity: The salt is highly hygroscopic. Water uptake can shift signals and broaden lines in non-aqueous solvents.

  • Instability: At neutral or basic pH, the molecule may cyclize to form the epoxide (N-(2,3-epoxypropyl)dimethylamine) or hydrolyze to the diol.

Experimental Protocols

Sample Preparation
ParameterMethod A: Routine QC / PurityMethod B: Structural Proof
Objective Quantification, Impurity ProfilingConfirming OH/NH connectivity
Solvent Deuterium Oxide (

, 99.9%)
DMSO-

(99.9% + 0.03% TMS)
Concentration 15–20 mg in 0.6 mL10–15 mg in 0.6 mL
Internal Standard Maleic Acid (optional for qNMR)TMS (internal reference)
pH Adjustment None (Natural pH ~4-5 maintains stability)None (Ensure solvent is dry)

Protocol Step-by-Step:

  • Weighing: Weigh the target mass of DMC-HCl into a clean vial.

  • Solvation: Add 0.6 mL of the selected solvent. Vortex for 30 seconds until fully dissolved.

  • Transfer: Transfer to a 5mm NMR tube.

  • Stability Check: For Method B (DMSO), analyze immediately to prevent moisture absorption which broadens the exchangeable protons.

Acquisition Parameters (400 MHz or higher recommended)
  • Pulse Sequence: zg30 (30° pulse) for 1H; zgpg30 (proton-decoupled) for 13C.

  • Relaxation Delay (D1):

    • Qualitative: 1.0 s

    • Quantitative (qNMR):

      
       5 
      
      
      
      T1 (typically 15–20 s for this small molecule).
  • Scans (NS): 16 (1H), 1024 (13C).

  • Temperature: 298 K (25°C).

Structural Elucidation & Data Analysis

1H NMR Assignment (Method B: DMSO- )

Using DMSO-


 allows observation of the ammonium and hydroxyl protons, providing definitive proof of the structure.
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
NH+ ~9.8 - 10.2Broad Singlet1HAmmonium proton. Deshielded by positive charge.
OH ~5.8 - 6.0Doublet (or broad)1HSecondary hydroxyl. Couples to CH-O.
H-2 4.15 - 4.25Multiplet1HMethine proton at chiral center. Deshielded by Oxygen.
H-3 (a,b) 3.65 - 3.75Multiplet (dd)2HChloromethyl group. Diastereotopic due to C2 chirality.
H-1 (a,b) 3.15 - 3.30Multiplet2HN-methylene group.
N-Me 2.80 - 2.85Doublet (

Hz)
6HMethyls couple to the NH+ proton in slow exchange regime.

Note: In


 (Method A), the NH+ and OH signals vanish. The N-Me signal collapses to a sharp Singlet at ~2.95 ppm.
13C NMR Assignment ( )
CarbonShift (

, ppm)
TypeNotes
C-2 ~64.5CHMethine attached to OH.
C-1 ~60.2

Attached to Ammonium (

).
C-3 ~46.8

Attached to Chlorine.
N-Me ~43.5

Dimethyl groups (equivalent).
2D NMR Connectivity (COSY & HSQC)

To unambiguously distinguish the


-Cl from the 

-N, COSY correlations are essential.
  • COSY: The central Methine (H-2) will show strong cross-peaks to both the H-1 and H-3 methylene pairs.

  • Differentiation: H-1 (N-side) is typically more shielded (lower ppm) than H-3 (Cl-side) in the salt form, but this can invert depending on concentration. HSQC confirms the carbon partners.

Impurity Profiling & Quality Control

The primary degradation pathways involve hydrolysis and cyclization.

  • The Diol Impurity (Hydrolysis):

    • Mechanism:[3] Substitution of Cl by OH.[4][5]

    • NMR Marker: The H-3 protons (originally

      
      -Cl at ~3.7 ppm) shift upfield to ~3.5 ppm (
      
      
      
      -OH).
  • The Epoxide (Cyclization):

    • Mechanism:[6][3] Loss of HCl under basic conditions.

    • NMR Marker: Distinctive multiplets for the epoxide ring protons appear at 2.5–3.0 ppm.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for solvent selection and structural confirmation.

NMR_Workflow Start Sample: DMC-HCl Salt Decision Goal: Routine QC or Full Structure Proof? Start->Decision MethodA Method A: D2O Solvent Decision->MethodA Purity/Quant MethodB Method B: DMSO-d6 Decision->MethodB Structure ID AcqA Acquire 1H NMR (No D1 delay needed for ID) MethodA->AcqA ResultA Result: Simplified Spectrum (No NH/OH signals) N-Me = Singlet AcqA->ResultA AcqB Acquire 1H + COSY (Dry solvent critical) MethodB->AcqB ResultB Result: Full Connectivity Visible NH+ and OH N-Me = Doublet AcqB->ResultB Confirm Confirm Connectivity: CH(OH) <-> CH2(Cl) CH(OH) <-> CH2(N) ResultB->Confirm

Figure 1: Decision tree for NMR solvent selection based on analytical requirements.

Structural Connectivity Logic

The diagram below details the specific NMR correlations required to validate the structure.

Structure_Logic cluster_0 Propyl Backbone Connectivity N_Me N-Me (2.9 ppm) NH NH+ (9.8 ppm) NH->N_Me J-coupling (DMSO only) H1 H-1 (N-CH2) (3.2 ppm) NH->H1 COSY H2 H-2 (CH-O) (4.2 ppm) H1->H2 COSY H1->H2 Strong 3J OH OH (5.9 ppm) H2->OH DMSO only H3 H-3 (CH2-Cl) (3.7 ppm) H2->H3 COSY H2->H3 Strong 3J

Figure 2: COSY correlation map showing proton-proton connectivity. Red nodes indicate exchangeable protons visible only in DMSO.

References

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectroscopy of dimethylamine and its salts. Retrieved October 26, 2023, from [Link]

Sources

Method

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride in organic synthesis

Application Note: N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride in Organic Synthesis Executive Summary: The "Switchable" Cationic Precursor N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS: 51583-51...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride in Organic Synthesis

Executive Summary: The "Switchable" Cationic Precursor

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS: 51583-51-8), often abbreviated as the DMA-Chlorohydrin precursor, represents a critical intermediate for introducing pH-responsive tertiary amine motifs into polymers and small molecule drugs.

Unlike its permanently charged analogue (CHPTAC), which yields quaternary ammonium salts, this molecule installs a tertiary amine . This distinction is pivotal: the resulting functional group is cationic at acidic pH (protonated) but neutral at basic pH. This "switchable" nature is exploited in:

  • Smart Materials: pH-responsive hydrogels and flocculants.

  • Drug Development: Enhancing aqueous solubility of lipophilic pharmacophores via the dimethylaminopropyl tail (a common motif in antihistamines and antidepressants).

  • Zwitterionic Surfactants: Serving as the scaffold for carboxybetaine synthesis.

Chemical Dynamics & Activation Mechanism

The reagent is supplied as the hydrochloride salt for stability. It is an alkylating agent precursor . It does not react directly in its storage form; it must be activated in situ to the epoxide (glycidyl amine) form.

Critical Mechanistic Insight: The reaction relies on the Payne rearrangement-like cyclization. Addition of base (NaOH/KOH) strips the proton from the hydroxyl group, facilitating intramolecular nucleophilic attack to displace the chloride. This generates N,N-dimethyl-2,3-epoxypropylamine , the active electrophile.

Safety Warning: The generated epoxide is highly reactive and potentially genotoxic. All activation steps must occur within a closed system or fume hood.

Mechanism of Action (Visualized)

ActivationMechanism Salt HCl Salt Form (Stable Storage) Chlorohydrin Free Base Chlorohydrin Salt->Chlorohydrin Neutralization Base Base Addition (NaOH/KOH) Base->Chlorohydrin Epoxide Active Epoxide (Glycidyl Amine) Chlorohydrin->Epoxide Cyclization (-HCl) Product Functionalized Product Epoxide->Product Ring Opening Nucleophile Substrate (R-OH / R-NH2) Nucleophile->Product

Figure 1: The activation pathway requires precise pH control to favor epoxide formation without hydrolyzing the ring to the diol.

Application I: Synthesis of pH-Responsive Cationic Starch

This protocol describes the modification of starch to create a tertiary amino starch. Unlike quaternary ammonium starches (used in paper sizing), this derivative allows for reversible flocculation.

Target Properties:

  • DS (Degree of Substitution): 0.02 – 0.05

  • Reaction Efficiency: ~70-80%

Protocol A: Aqueous Slurry Derivatization

Reagents:

  • Corn or Potato Starch (100 g dry basis)

  • N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (6.0 g)

  • Sodium Hydroxide (NaOH) (30% w/w solution)

  • Sodium Sulfate (

    
    ) (Swelling inhibitor)
    

Step-by-Step Methodology:

  • Slurry Preparation:

    • In a 500 mL jacketed reactor, dissolve 15 g

      
       in 150 mL deionized water.
      
    • Disperse 100 g starch into the solution with overhead stirring (300 rpm).

    • Heat to 45°C . Note: Do not exceed the gelatinization temperature of the specific starch.

  • Reagent Activation (In-Situ):

    • Add the N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (6.0 g) directly to the slurry.

    • Crucial Step: Slowly add 30% NaOH dropwise to maintain pH 11.0 – 11.5 .

    • Why: The high pH is required to cyclize the chlorohydrin to the epoxide. If pH drops < 10, the reaction stalls. If pH > 12, starch gelatinization and epoxide hydrolysis (to diol) accelerate.

  • Reaction Phase:

    • Maintain 45°C and pH 11.5 for 12–16 hours .

    • Monitor pH hourly; alkalinity is consumed as the epoxide reacts with starch hydroxyls (opening the ring generates an alkoxide which grabs a proton from water/starch).

  • Termination & Neutralization:

    • Adjust pH to 6.5 using 1M HCl. This protonates the amine (making it cationic) and stops the reaction.

  • Purification:

    • Filter the starch cake.

    • Wash 3x with 50% Ethanol/Water to remove salts and unreacted diol byproducts.

    • Dry at 50°C.

Application II: Drug Linker Synthesis (Phenol Alkylation)

This protocol is used to attach the dimethylaminopropyl "tail" to a phenolic drug scaffold (e.g., in the synthesis of tamoxifen analogues or beta-blocker intermediates).

Reaction Type: Interfacial Catalysis or Anhydrous Coupling.

Protocol B: Anhydrous Coupling to Phenols

Reagents:

  • Substrate: 4-Hydroxy-phenyl-derivative (10 mmol)

  • Reagent: N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (12 mmol)

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 25 mmol)
    
  • Solvent: Acetone or DMF (dry)

Methodology:

  • Preparation:

    • Charge a flask with the phenolic substrate and dry Acetone/DMF.

    • Add powdered

      
      . Stir for 30 mins to generate the phenoxide anion.
      
  • Reagent Addition:

    • Add the chlorohydrin HCl salt.

    • Reflux at 60–80°C for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6] The carbonate neutralizes the HCl and cyclizes the reagent to the epoxide in situ. The phenoxide then attacks the less hindered carbon of the epoxide.

  • Workup:

    • Filter off inorganic salts (

      
      , excess carbonate).
      
    • Evaporate solvent.

    • The residue contains the ether-linked product.

Analytical Controls & Troubleshooting

Data Summary: Reaction Parameters
ParameterStarch/Polymer ProtocolSmall Molecule Protocol
Solvent System Water (Slurry)DMF, Acetone, or Ethanol
Base Catalyst NaOH (pH 11.5 controlled)

or NaH (Stoichiometric)
Temperature 40–50°C (Prevent gelatinization)60–100°C (Reflux)
Key Risk Hydrolysis of epoxide to diolPolymerization of epoxide
Typical Yield 70–85% (Reaction Efficiency)85–95% (Isolated Yield)
Analytical Validation (NMR)

To verify the product, inspect the 1H-NMR (D2O/CDCl3) :

  • Reagent (HCl Salt): Distinct singlet for

    
     at ~2.9 ppm.
    
  • Epoxide Intermediate: If isolated (rare), the epoxide ring protons appear at ~2.5–2.8 ppm.

  • Product (Ether linkage):

    • The

      
       shifts upfield to ~2.3 ppm (free base) or stays ~2.9 ppm (if protonated).
      
    • New multiplet at ~3.9–4.1 ppm corresponding to the

      
       protons.
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Degree of Substitution (DS) pH drifted below 10.5 during reaction.Use an automated pH stat titrator to maintain pH 11.5.
Gelling of Starch Temperature > 50°C or Alkali too strong.Add

(swelling inhibitor) or reduce Temp to 40°C.
High "Diol" Impurity High water content in small molecule synthesis.Ensure solvents are anhydrous; water competes as a nucleophile.

References

  • PubChem. "N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride Compound Summary."[7] National Library of Medicine. [Link]

  • ResearchGate. "Preparation of 3-chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride and its surface activities." ResearchGate Archives. [Link]

Sources

Application

Application Note: Protocol for Starch Cationization using N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride

Executive Summary This application note details the protocol for derivatizing native starch with N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (often referred to as the dimethyl chlorohydrin reagent). Unlike th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for derivatizing native starch with N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (often referred to as the dimethyl chlorohydrin reagent). Unlike the standard quaternary ammonium modification (using CHPTAC), this reaction yields a tertiary amino starch .

Key Distinction: The resulting tertiary amino starch is pH-dependent . It functions as a cationic polyelectrolyte only when the pH is below the pKa of the tertiary amine group (typically pH < 7.5–8.5). This property makes it highly valuable for "smart" applications requiring switchable solubility or charge density, such as controlled drug release, flocculation in variable pH waste streams, and specific paper sizing applications.

Reaction Mechanism & Chemistry

The cationization process involves a nucleophilic substitution reaction. The chlorohydrin reagent is a precursor that must be activated in situ to form a reactive epoxide (oxirane) intermediate.

The Chemical Pathway
  • Activation: The hydrochloride salt is neutralized by sodium hydroxide (NaOH), followed by dehydrohalogenation to form 2,3-epoxypropyldimethylamine .

  • Etherification: The starch hydroxyl groups (Starch-OH) attack the epoxide ring under alkaline conditions, forming a stable ether linkage.

  • Protonation: The tertiary amine group becomes cationic upon exposure to acidic media.

Mechanism Visualization

The following diagram illustrates the activation and substitution pathway.[1]

StarchCationization Reagent N-(3-Chloro-2-hydroxypropyl) dimethylamine HCl Epoxide Intermediate: 2,3-Epoxypropyldimethylamine Reagent->Epoxide 1. Neutralization 2. Cyclization (-NaCl, -H2O) NaOH NaOH (Catalyst/Reactant) NaOH->Epoxide Product Tertiary Amino Starch (Ether Linkage) Epoxide->Product Etherification (Starch-O- attack) Starch Native Starch (Granular Slurry) Starch->Product CationicForm Cationic Starch (pH < pKa) Product->CationicForm Acidification (H+)

Figure 1: Reaction pathway from chlorohydrin precursor to pH-switchable cationic starch.

Materials & Specifications

ComponentSpecificationFunction
Starch Base Corn, Potato, Cassava, or Waxy MaizeSubstrate. High amylopectin starches (waxy) offer better stability.
Reagent N-(3-Chloro-2-hydroxypropyl)dimethylamine HClCationizing agent (Precursor). Purity >98%.
Catalyst Sodium Hydroxide (NaOH)Activates reagent and starch hydroxyls.
Salt Sodium Sulfate (Na₂SO₄)Swelling inhibitor (prevents gelatinization during reaction).
Solvent Distilled WaterReaction medium.[2]
Neutralizer Hydrochloric Acid (1M HCl)Stops reaction and adjusts final pH.

Experimental Protocol (Aqueous Slurry Method)

This protocol is designed for a Degree of Substitution (DS) target of 0.03 – 0.05 , suitable for most industrial and pharmaceutical applications.

Pre-Calculation (Stoichiometry)

The efficiency of this reaction is typically 60-70% due to the competing hydrolysis of the epoxide by water.

  • Target DS: 0.05

  • Starch Weight: 100 g (dry basis) ≈ 0.617 mol Anhydroglucose Units (AGU, MW=162).

  • Reagent Molar Ratio: 0.08 mol reagent / mol AGU (assuming 60% efficiency).

Step-by-Step Procedure
Step 1: Slurry Preparation
  • Dissolve 10 g Na₂SO₄ in 150 mL distilled water in a 500 mL three-neck flask equipped with a mechanical stirrer and reflux condenser.

  • Add 100 g dry starch to the solution.

  • Stir at 300 rpm to create a uniform suspension. Ensure no lumps remain.

Step 2: Alkalization & Activation
  • Prepare a 30% (w/w) NaOH solution .

  • Add NaOH solution dropwise to the starch slurry to reach a pH of 11.0 – 11.5 .

    • Note: Do not exceed pH 12.0 to avoid gelatinizing the starch granules.

  • Maintain temperature at 40°C for 20 minutes to activate starch hydroxyls.

Step 3: Reagent Addition
  • Dissolve the required amount of N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (approx. 9.0 g for DS 0.05) in a minimal amount of water (10-15 mL).

    • Critical: Since the reagent is an HCl salt, its addition will consume alkalinity. You must monitor pH.

  • Add the reagent solution dropwise to the slurry over 30 minutes.

  • Simultaneously add supplementary NaOH to maintain the pH between 11.0 and 11.5 throughout the addition.

Step 4: Etherification Reaction
  • Increase the temperature to 50°C .

  • React for 6 to 12 hours with continuous stirring.

    • Optimization: 6 hours is often sufficient for surface modification; 12 hours allows for deeper granule penetration.

Step 5: Termination & Washing
  • Cool the mixture to room temperature (25°C).

  • Adjust pH to 6.5 – 7.0 using 1M HCl. This stops the reaction and neutralizes residual alkali.

  • Filter the slurry using a Buchner funnel.

  • Wash the filter cake 3 times with distilled water (approx. 200 mL each) to remove salts and hydrolyzed reagent byproducts (glycol).

    • Check: Verify the filtrate is chloride-free using AgNO₃ solution (no white precipitate).

  • Final wash with 95% Ethanol (optional) to facilitate drying.

Step 6: Drying
  • Dry the cake in a convection oven at 45°C overnight.

  • Mill and sieve the dried product (100 mesh) for uniform particle size.

Characterization & Validation

To validate the protocol, you must determine the Nitrogen content, which correlates directly to the Degree of Substitution (DS).

Nitrogen Analysis (Kjeldahl Method)
  • Digest 1.0 g of cationic starch with concentrated H₂SO₄ and catalyst (CuSO₄/K₂SO₄).

  • Distill the released ammonia into boric acid.

  • Titrate with standardized HCl.

Calculating Degree of Substitution (DS)

Use the following equation derived for starch derivatives:



Where:

  • %N: Nitrogen percentage from Kjeldahl.

  • 162: Molecular weight of Anhydroglucose Unit (AGU).[3]

  • 1400: Atomic weight of Nitrogen (14) × 100.

  • M_reagent: Molecular weight of the cationic substituent group added (C₅H₁₂N = 86.15 for the dimethylpropyl amine group minus the leaving hydrogen).

    • Simplified Formula for Dimethyl Amino Starch:

      
      
      
FTIR Spectroscopy
  • New Peak: Look for a peak at 1460–1470 cm⁻¹ (C-H bending of methyl groups on the amine) and weak bands around 2800 cm⁻¹ (C-H stretching of N-CH₃), which are absent in native starch.

  • Absence: Ensure no peak at 1570 cm⁻¹ (carboxylate), which would indicate oxidation side reactions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low DS (<0.01) High Hydrolysis RateReduce water content (increase solid content to 40%). Ensure reagent is added after pH adjustment.
Starch Gelatinization pH too high (>12) or Temp >60°CStrictly control pH < 11.5. Add more Na₂SO₄ (swelling inhibitor).
Yellowing of Product Oxidation / High TempConduct reaction under Nitrogen atmosphere. Reduce drying temp to <50°C.
Poor Solubility Cross-linkingEnsure the reagent is pure and does not contain epichlorohydrin impurities (which cause cross-linking).

References

  • Solomon, D. H., & Hawthorne, D. G. (1983). Chemistry of Pigments and Fillers. Wiley-Interscience.
  • Starch Cationization Protocols

    • Heinze, T., et al. (2004).[2] "Starch derivatives of high degree of functionalization: Preparation of cationic 2-hydroxypropyltrimethylammonium chloride starches." Starch/Stärke, 56(7), 288-296.

    • Note: While focusing on the quaternary analog, the slurry method conditions (NaOH/Temp) are directly applicable to the tertiary amine reagent.
  • Analysis Methods: Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical. (Standard Kjeldahl protocols).
  • Reagent Specifics

    • Dow Chemical Company. (2001).[4][5] Quat 188 Cationic Reagent Technical Manual. (Provides safety and handling data for chlorohydrin reagents).

Sources

Method

Application Note: N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride in Advanced Papermaking &amp; Polysaccharide Modification

Executive Summary This technical guide details the application of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS: 51583-51-8), a critical etherifying agent used to introduce pH-responsive tertiary amino gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS: 51583-51-8), a critical etherifying agent used to introduce pH-responsive tertiary amino groups onto polysaccharide backbones. While its quaternary analog (CHPTAC) dominates neutral/alkaline papermaking, this dimethyl precursor offers unique "switchable" cationic properties essential for specific acidic papermaking grades, antimicrobial packaging, and high-precision retention systems.

This document is structured for researchers and process engineers, bridging the gap between industrial carbohydrate chemistry and the rigorous characterization standards typical of drug development.

Chemical Identity & Mechanism of Action[1]

The Reagent
  • Chemical Name: N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride[1][2]

  • Common Abbreviations: DMA-Chlorohydrin, Tertiary Amine Reagent.

  • Functional Role: Cationic etherifying agent (Precursor).[3][4]

  • Key Distinction: Unlike quaternary ammonium reagents (which maintain a permanent positive charge), the starch derivatives created with this reagent are tertiary amines . They function as cationic polyelectrolytes only when protonated (pH < 7.0).

Reaction Mechanism

The functionalization of starch (or cellulose) occurs via a two-step mechanism:

  • Epoxidation: In the presence of alkali (NaOH), the chlorohydrin converts to a reactive epoxide (3,4-epoxypropyldimethylamine).

  • Etherification: The epoxide undergoes nucleophilic attack by the hydroxyl groups of the starch polymer (Starch-OH), forming a stable ether linkage.

Reaction Pathway Visualization

CationizationPath Reagent N-(3-Chloro-2-hydroxypropyl) dimethylamine HCl Alkali NaOH Activation Reagent->Alkali -HCl Epoxide Intermediate: 3,4-Epoxypropyldimethylamine Alkali->Epoxide Cyclization Etherification Etherification (Nucleophilic Attack) Epoxide->Etherification Starch Native Starch (Granular or Paste) Starch->Etherification Product Tertiary Amino Starch (pH-Sensitive) Etherification->Product Stable Ether Bond Protonation Acidic pH Activation (Charge Generation) Product->Protonation pH < 7 Protonation->Product Cationic Form (+)

Figure 1: Reaction pathway for the synthesis of tertiary amino cationic starch. The process requires in-situ activation of the chlorohydrin to the epoxide.

Experimental Protocol: Synthesis of Tertiary Cationic Starch

Objective: To synthesize cationic starch with a Degree of Substitution (DS) of 0.03–0.05 using a semi-dry process. This protocol mimics high-purity synthesis standards used in pharmaceutical excipient production.

Materials
  • Substrate: Native Corn or Potato Starch (moisture content ~12-14%).

  • Reagent: N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (65% aqueous solution).

  • Catalyst: Sodium Hydroxide (NaOH), 50% w/w solution.

  • Solvent: Isopropanol (optional for slurry method) or Water (for semi-dry).

Step-by-Step Methodology
  • Pre-Activation (Critical Step):

    • Rationale: Converting the chlorohydrin to epoxide before addition to starch can improve efficiency but increases hydrolysis risk. For this protocol, we use simultaneous addition to minimize side reactions.

    • Prepare the reaction vessel with a mechanical stirrer and temperature control.

  • Alkalization:

    • Load 100 g (dry basis) of starch into the reactor.

    • Add 1.5 g NaOH (dry basis) diluted in minimal water.

    • Mix at 45°C for 30 minutes to activate starch hydroxyls.

  • Etherification:

    • Add N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride .[1][2]

    • Dosage Calculation: To achieve DS ≈ 0.04, add approx. 4.0 - 5.0 g of reagent (assuming 70% reaction efficiency).

    • Reaction Conditions: Increase temperature to 70°C . Maintain for 4–6 hours .

    • Note: Ensure the system remains alkaline (pH > 11) during reaction to drive the epoxide formation.

  • Neutralization & Washing:

    • Cool to room temperature.

    • Neutralize slurry to pH 6.5–7.0 using dilute HCl.

    • Purification: Wash the starch cake 3x with water/ethanol (80:20) to remove salts and unreacted amine. This step is vital for accurate DS determination and regulatory compliance (FDA 21 CFR 176.170).

  • Drying:

    • Dry in a convection oven at 50°C until moisture content is <12%.

Application in Papermaking

Unlike quaternary ammonium starches, tertiary amino starches are "smart" polymers. Their charge density is tunable via pH.

Wet-End Application (Retention & Drainage)

In the wet end, the cationic starch adsorbs onto anionic cellulose fibers, fines, and fillers (CaCO3/Kaolin).

ParameterTertiary Amino Starch (Dimethyl)Quaternary Ammonium Starch (Trimethyl)
Charge Mechanism Protonation of amine (

)
Permanent Quaternary Group (

)
Optimal pH Acidic to Neutral (pH 4.0 – 6.5)All pH ranges (4.0 – 9.0)
Charge Density Variable (High at low pH, Zero at high pH)Constant
Primary Use Case Acidic sizing (Rosin/Alum systems), Antimicrobial papersAlkaline papermaking (AKD/ASA sizing)

Protocol for Wet-End Addition:

  • Gelatinization: Cook the tertiary cationic starch at 95°C for 20-30 minutes (concentration 3-5%).

  • pH Adjustment: Crucial Step. Adjust the starch solution pH to 4.5–5.0 using acetic acid before addition to the pulp slurry. This ensures the amine is protonated (cationic).

  • Dosage: Add 0.5% to 1.5% (w/w on dry fiber) to the thick stock.

Surface Sizing

Tertiary amino starch improves surface strength and printability.

  • Benefit: The tertiary amine group interacts less aggressively with anionic optical brightening agents (OBAs) at the size press compared to high-charge quaternary starches, reducing fluorescence quenching.

Analytical Validation: Determination of Degree of Substitution (DS)

To ensure process control, the DS must be quantified. The Kjeldahl method is the industry standard for nitrogen determination.

Calculation

The DS is calculated based on the nitrogen content (%N) derived from the dimethylamine group.



Where:

  • 
     = Molecular weight of Anhydroglucose Unit (AGU).
    
  • 
     = Atomic weight of Nitrogen (
    
    
    
    ).
  • 
     = Molecular weight of the cationic substituent group (approx. 86.1 for 
    
    
    
    ).
Rapid Verification (Colloidal Titration)

For routine plant analysis, use Polyelectrolyte Titration (PVSK/KPVS).

  • Titrate a known mass of cooked starch against 0.001N PVSK (Polyvinyl sulfate potassium salt) using Toluidine Blue indicator.

  • Note: The titration must be performed at pH < 4.0 to ensure the tertiary amine is fully protonated and detectable.

Safety & Toxicology (E-E-A-T)

  • Hazard: The reagent is a chlorohydrin derivative. It can hydrolyze to release epichlorohydrin (a known carcinogen) if mishandled.

  • Handling: Use full PPE (gloves, respirator). Handle in a fume hood.

  • Regulatory: Finished paper products must comply with BfR XXXVI (Germany) or FDA 21 CFR 176.170. Ensure unreacted reagent is washed out; the limit for chlorohydrins is typically very low (< 1 ppm).

References

  • National Institutes of Health (NIH). (2022). Quantitative analysis of degree of substitution of etherified polysaccharide derivatives. Retrieved from [Link]

  • BioResources. (2013). Effect of the starch source on the performance of cationic starches having similar degree of substitution. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride Synthesis

Current Status: Operational Ticket Topic: Yield Optimization & Impurity Control for CAS 51583-51-8 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are likely encount...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Yield Optimization & Impurity Control for CAS 51583-51-8 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering yield losses due to two competing mechanisms: oligomerization (forming polyamines) and hydrolysis (forming diols).[1] High-purity synthesis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (often an intermediate for cationic starch reagents or pharmaceuticals) requires strict kinetic control.[1]

Unlike the quaternary ammonium analog (CHPTAC), this tertiary amine salt possesses an active proton, making it susceptible to pH-dependent side reactions.[1] This guide prioritizes the Dimethylamine Hydrochloride (DMA·HCl) + Epichlorohydrin route, as it offers superior control over oligomerization compared to the free amine route.

Module 1: Reaction Stoichiometry & Thermal Management

The Core Problem: Epichlorohydrin (Epi) is prone to ring-opening polymerization.[1][2] If free dimethylamine (DMA) is present in excess or at high temperatures, it catalyzes the formation of linear polyamines rather than the monomeric chlorohydrin.

Optimized Protocol Parameters
ParameterRecommended RangeCritical Logic
Molar Ratio 1.0 : 1.05 (DMA·HCl : Epi)Slight excess of Epi ensures complete consumption of the amine salt. Large excesses promote polymerization.[1]
Addition Temp 0°C – 10°C CRITICAL: High initial temps (>20°C) trigger rapid exotherms and uncontrolled ring-opening.[1]
Aging Temp 40°C – 50°CRequired to drive the reaction to completion after the initial exotherm subsides.
Solvent System Water (Concentrated)Keep water content minimum (reaction mass >60% solids) to facilitate later crystallization and minimize hydrolysis.
Troubleshooting Workflow: The "Exotherm Spike"

Issue: User observes a sudden temperature spike followed by a viscous, yellowing reaction mixture. Diagnosis: Runaway polymerization (Oligomer formation).[1]

Corrective Action:

  • Switch Reagent Order: Ensure Epichlorohydrin is added to the DMA·HCl solution, not vice-versa. This keeps the epoxide concentration low relative to the amine salt.

  • Throttle Addition: Use a peristaltic pump to add Epi at a rate where

    
     never exceeds 15°C during addition.
    
  • Check pH: Ensure the starting DMA·HCl solution is pH < 6.[1][3]0. Free amine catalyzes polymerization.[1]

Module 2: Impurity Profile & Mechanism Control

Understanding your impurities is the only way to optimize yield. The two yield-killers are the "Bis-Impurity" and the "Diol." [1]

Pathway Visualization

ReactionPathways Start DMA·HCl + Epichlorohydrin Target Target Product (Chlorohydrin Salt) Start->Target Controlled Temp pH < 6 Poly Polymer/Oligomer Start->Poly High Temp Excess Epi Bis Bis-Impurity (Dimerization) Target->Bis Excess Amine High pH Diol Hydrolysis Product (Diol) Target->Diol Water Attack Prolonged Heating

Figure 1: Reaction pathways showing the narrow window for the Target Product. Red paths indicate yield loss.[1]

Impurity Troubleshooting Table
Impurity DetectedChemical StructureRoot CauseSolution
The "Diol" 2,3-dihydroxypropyl dimethylamineHydrolysis of the epoxide or chloride by water.[1]Reduce water volume.[1] Perform aging step at lowest effective temp (40°C).[1] Avoid pH > 7.[1][4]
The "Bis" 1,3-bis(dimethylamino)-2-propanolReaction of Product with excess DMA.[1]Strictly control stoichiometry. Ensure DMA·HCl purity (check for free amine).
Epichlorohydrin Residual reactantIncomplete reaction.[1][3]Do not use large excess. Remove via vacuum stripping (<50°C) post-reaction.[1]

Module 3: Isolation & Crystallization (The Yield "Unlock")

The product is highly hygroscopic. Standard evaporation often leads to a "goo" rather than a crystal, trapping impurities.

The Solvent Switch Technique:

  • Concentration: Vacuum distill the aqueous reaction mass at <50°C (prevent hydrolysis) until 80-90% solids.

  • Seeding: Add Isopropanol (IPA) or an Ethanol/Ethyl Acetate mix.

    • Why? The target hydrochloride salt is less soluble in cold IPA than the "Bis" impurities and residual organics.

  • Cooling: Ramp temperature down to 0°C slowly (5°C/hour).

  • Filtration: Filter under Nitrogen (hygroscopic protection).[1]

Yield Impact: This method typically boosts purity from ~85% (crude) to >97% (crystalline) while sacrificing only 5-8% mass to the mother liquor.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Dimethylamine gas instead of DMA·HCl? A: Yes, but it is riskier. If you use gas, you must simultaneously dose HCl to maintain stoichiometry, or pre-react to form the salt. Using free amine with Epichlorohydrin strongly favors the formation of cationic polymers (flocculants) rather than the monomeric reagent you want.

Q: My product is turning pink/brown during storage. Why? A: This indicates oxidation or trace iron contamination.[1] Ensure all reactor parts are glass-lined or high-grade stainless steel.[1] Store the final crystal under dry nitrogen; the amine salt is sensitive to moisture and air over time.

Q: What is the safety profile of the "Bis" impurity? A: While less toxic than Epichlorohydrin, the bis-quaternary or bis-tertiary amine impurities can disrupt downstream polymerization processes (e.g., starch modification) by acting as cross-linkers, causing gelation. Removal via the crystallization step is mandatory for high-performance applications.[1]

References

  • BenchChem. (n.d.).[1] N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride Synthesis and Properties. Retrieved from [1]

  • Smolecule. (2023).[1] Synthesis Mechanisms of Chlorohydroxypropyl Ammonium Salts. Retrieved from [1]

  • European Patent Office. (1988).[1] Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride (EP 0276207 B1).[1] Describes the critical solubility differences in alcohol solvents used for purification. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Flocculation performance of epichlorohydrin-dimethylamine polyamine.[1][2][3][5][6] Highlights the polymerization side-reactions to avoid.[1] Retrieved from

  • Google Patents. (2014).[1] Preparation method of dimethylamine hydrochloride (CN103553927A).[1] Details the precursor preparation for high purity.[7][8][9] Retrieved from

Sources

Optimization

side reactions in N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride synthesis

Status: Operational Subject: Side Reaction Mitigation & Process Control Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary The synthesis of N-(3-Chloro-2-hydroxypropy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Side Reaction Mitigation & Process Control Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (often an intermediate for carnitine or cationizing agents) hinges on the nucleophilic ring-opening of epichlorohydrin (ECH) by dimethylamine (DMA). While conceptually simple, this reaction is governed by a strict thermodynamic window. Deviations in pH or temperature do not merely lower yield—they fundamentally alter the impurity profile, generating toxic byproducts like 3-chloro-1,2-propanediol (3-MCPD) or quaternary ammonium oligomers.

This guide deconstructs these failure modes into actionable troubleshooting protocols.

Module 1: Critical Impurity Profiling

Understanding what you are making is the first step to stopping it. The following diagram maps the kinetic competition between the desired pathway and the three primary parasitic reactions.

Reaction Pathway Analysis

ReactionPathways ECH Epichlorohydrin (ECH) Target TARGET PRODUCT N-(3-Chloro-2-hydroxypropyl) dimethylamine HCl ECH->Target + DMA (1:1) 20-30°C, pH 7-8 MCPD Impurity A: 3-Chloro-1,2-propanediol (MCPD) ECH->MCPD + H2O Acidic pH (<6) Poly Impurity C: Poly-ECH-DMA (Oligomers) ECH->Poly Exotherm (>60°C) Uncontrolled Addition DMA Dimethylamine (DMA) Bis Impurity B: 1,3-Bis(dimethylamino) -2-propanol Target->Bis + Excess DMA High Temp (>45°C)

Figure 1: Kinetic competition map. The target synthesis requires a "Goldilocks" zone of pH and temperature to avoid hydrolysis (Impurity A), bis-alkylation (Impurity B), or polymerization (Impurity C).

Impurity Data Table
ImpurityOriginTrigger ConditionDetection MethodMitigation Strategy
3-MCPD Hydrolysis of ECHpH < 6 or excess water during ECH addition [1].GC-MS / HPLCMaintain pH 7.5–8.5 during addition; use anhydrous DMA if possible.
Bis-amine Double substitutionExcess DMA (>1.05 eq) or T > 40°C.HPLC (Cationic column)Strict stoichiometry (1.0:1.0); Keep T < 30°C.
Glycidol ECH HydrolysispH > 10 (Alkaline hydrolysis) [2].GCAvoid rapid base addition; use weak inorganic bases for pH adjustment.
Oligomers PolymerizationLocalized hot spots (Exotherm > 60°C).GPC / Viscosity checkImproved agitation; slower ECH addition rate.

Module 2: Thermodynamics & Process Control

The reaction of secondary amines with epichlorohydrin is highly exothermic (


) [3]. A common failure mode is the "runaway-induced degradation," where the heat of reaction accelerates side reactions before the cooling system can compensate.
The "Thermal Runaway" Scenario

If the ECH addition rate exceeds the heat removal capacity:

  • Temperature spikes above 45°C.

  • Selectivity drops: The rate constant for Bis-amine formation (

    
    ) increases faster than the target reaction (
    
    
    
    ).
  • TMR (Time to Maximum Rate): At 80°C, the reaction mass can reach criticality in <4 hours, leading to explosive polymerization [3].

Standard Operating Procedure (Optimized)
  • Charge: Load DMA (aqueous 40-60% or methanolic) into the reactor.

  • Cooling: Bring jacket temperature to 0–5°C.

  • pH Buffer: Add catalytic amount of stabilizer (often mild inorganic base) to buffer pH at ~8.

  • Addition: Add ECH dropwise.

    • Critical Control Point: Reactor internal temperature must never exceed 30°C .

    • Stop Condition: If pH drops < 6, pause addition and adjust with dilute NaOH.

  • Aging: Post-addition, hold at 25°C for 3-5 hours to ensure ECH consumption.

  • Acidification: Add HCl to convert the amine to the hydrochloride salt (Target pH: 3-4). This "locks" the structure and prevents cyclization back to the epoxide.

Module 3: Troubleshooting Guide (FAQ)

Issue #1: "My product solution turned yellow/brown."
  • Diagnosis: Oxidation of the amine or polymerization (Maillard-type reactions if impurities are present).

  • Root Cause:

    • Presence of trace iron (Fe) in the HCl or water sources.

    • Local overheating (>50°C) during the ECH addition causing oligomerization.

  • Resolution:

    • Use demineralized water and iron-free HCl.

    • Check reactor agitation; verify no "dead zones" where heat accumulates.

    • Post-fix: Activated carbon treatment (1% w/w) at 40°C can often remove the color bodies.

Issue #2: "I have high residual Epichlorohydrin."
  • Diagnosis: Incomplete conversion.

  • Root Cause:

    • Premature acidification. If you add HCl before the ECH ring opens completely, you stop the reaction.

    • Loss of DMA. DMA is volatile (b.p. 7°C). If the reactor wasn't sealed or cooled properly, DMA evaporated, leaving excess ECH.

  • Resolution:

    • Verify DMA stoichiometry after cooling but before ECH addition.

    • Extend the "aging" phase at 25°C.

    • Safety Warning: Do not distill the product to remove ECH without neutralizing; acidic ECH distillation can be hazardous.

Issue #3: "The product won't crystallize."
  • Diagnosis: Product is an oil or hygroscopic gum.

  • Root Cause:

    • Bis-amine impurity: The presence of 1,3-bis(dimethylamino)-2-propanol acts as a plasticizer, preventing crystal lattice formation.

    • Excess water: The HCl salt is extremely hygroscopic.

  • Resolution:

    • Solvent Swap: Strip water under vacuum (keep T < 50°C) and recrystallize from Isopropanol (IPA) or Ethanol/Ethyl Acetate mixtures [4].

    • Purity Check: If purity is <95%, crystallization is thermodynamically difficult. Purify via recrystallization or ion exchange first.

References

  • Smolecule. (2023). Synthesis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride. Retrieved from

  • Tollini, F., et al. (2022). "Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol." Reaction Chemistry & Engineering. Retrieved from

  • Fauske & Associates. (2020). Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. Retrieved from

  • ResearchGate. (2025). Synthesis and Characterization of 3-Chloro-2-hydroxypropyl Ammonium Salts. Retrieved from

Troubleshooting

Technical Support Center: Purification of N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride

CAS: 51583-51-8 Synonyms: 1-Chloro-3-(dimethylamino)-2-propanol hydrochloride; DMCHPH. Support Ticket: #PUR-51583-ADV Status: Resolved / Guide Generated Technical Overview & Stability Profile The Molecule: N-(3-Chloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 51583-51-8 Synonyms: 1-Chloro-3-(dimethylamino)-2-propanol hydrochloride; DMCHPH. Support Ticket: #PUR-51583-ADV Status: Resolved / Guide Generated

Technical Overview & Stability Profile

The Molecule: N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride is a critical intermediate, often used as a precursor for cationic lipids or quaternary ammonium salts (like Quat-188). Unlike its quaternary counterpart, this molecule possesses a protonated tertiary amine and a secondary alcohol.

The Stability Trap: This compound exists in a delicate equilibrium. It is kinetically stable as the hydrochloride salt but thermodynamically prone to cyclization.

  • Acidic pH (3–6): Stable. The amine is protonated (

    
    ), preventing nucleophilic attack on the adjacent chloromethyl group.
    
  • Basic pH (>8) or Heat (>50°C): Unstable. The amine deprotonates, allowing the nitrogen lone pair to displace the chloride, cyclizing back to the reactive epoxide (epichlorohydrin derivative) or azetidinium intermediates.

Impurity Profile

Before purification, you must identify what you are removing. The synthesis (Epichlorohydrin + Dimethylamine HCl) typically yields:

Impurity TypeChemical IdentityOriginRemoval Strategy
Toxic Starting Material EpichlorohydrinUnreacted excessCritical: Soluble in non-polar solvents (Hexane/Ether).
Hydrolysis Product 3-Dimethylamino-1,2-propanediolHydrolysis of Cl groupSoluble in alcohols; removed via recrystallization.[1]
Dimer 1,3-Bis(dimethylamino)-2-propanolDouble substitutionHigher MW; less soluble in cold acetone.
Isomer 2-Chloro-3-hydroxy isomerKinetic rearrangementDifficult to separate; control via reaction temp (<20°C).

Synthesis & Degradation Pathways (Visualized)

Understanding the "Why" behind the purification steps requires visualizing the reaction kinetics.

G Start Epichlorohydrin + Dimethylamine HCl Product Target Product: N-(3-Chloro-2-hydroxypropyl) dimethylamine HCl Start->Product Nucleophilic Attack (0-20°C, pH < 6) Impurity_Epox Impurity: Re-cyclized Epoxide (Toxic) Product->Impurity_Epox pH > 8 (Cyclization) Impurity_Diol Impurity: Hydrolyzed Diol Product->Impurity_Diol H2O / Heat (Hydrolysis) Impurity_Epox->Impurity_Diol H2O

Figure 1: Reaction pathway showing the critical reversibility of the synthesis. High pH triggers cyclization back to reactive intermediates.

The Gold Standard Purification Protocol

Method: Anti-Solvent Recrystallization (Acetone / n-Hexane) Purity Target: >98% (HPLC/Titration) Yield: ~80-90%[1]

Reagents Required:
  • Solvent A: Dry Acetone (HPLC Grade)

  • Solvent B: n-Hexane (or Diethyl Ether as alternative)

  • Wash Solvent: Cold Acetone (-20°C)

Step-by-Step Workflow
  • Crude Preparation:

    • Ensure the crude reaction mixture is fully dried (vacuum stripped at <45°C).[1] Water content is the enemy of crystallization here; it will cause the product to "oil out."

  • Dissolution (The "Minimum" Rule):

    • Dissolve the crude solid in the minimum amount of warm Acetone (35-40°C).

    • Note: Do not boil. High heat promotes degradation.

    • Ratio Guide: Approx 3-5 mL Acetone per gram of crude.

  • Filtration:

    • Filter the warm solution rapidly through a sintered glass funnel to remove inorganic salts (e.g., NaCl) or polymeric insolubles.

  • Crystallization (The "Cloud Point"):

    • While stirring the warm filtrate, add n-Hexane dropwise.

    • Stop immediately when the solution turns slightly cloudy (turbid).

    • Add a few drops of Acetone to clear it back up.

  • Thermal Gradient:

    • Allow the solution to cool to room temperature (25°C) slowly (over 1 hour).

    • Move to a fridge (4°C) for 4 hours.

    • Move to a freezer (-20°C) overnight.

    • Why? Rapid cooling traps impurities. Slow cooling builds the crystal lattice, excluding the epichlorohydrin.

  • Isolation:

    • Filter the white crystals under nitrogen or argon (hygroscopic!).

    • Wash with Cold Acetone/Hexane (1:3) mixture.

    • Vacuum dry at 35°C for 6 hours.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Q1: My product separated as a yellow oil instead of crystals. What happened?

Diagnosis: "Oiling Out." Cause:

  • Water: The crude material contained too much residual water.

  • Too Non-Polar: You added the Hexane too quickly. Fix:

  • Re-dissolve the oil in fresh Acetone.

  • Dry the solution with anhydrous

    
     before adding Hexane.
    
  • Use a "seed crystal" if available to initiate nucleation.

Q2: The melting point is lower than literature values (<100°C).

Diagnosis: Impurity Depression or Hydration. Cause: The salt is extremely hygroscopic. Absorbed atmospheric moisture lowers the MP significantly. Fix:

  • Dry the sample in a vacuum desiccator over

    
     for 24 hours.
    
  • Check for the diol impurity (hydrolysis product) using HPLC. If present, recrystallize using Isopropanol/Acetone instead.

Q3: There is a strong chemical smell (garlic-like/sweet) in the final product.

Diagnosis: Residual Epichlorohydrin.[2] Critical Safety Warning: Epichlorohydrin is a carcinogen. Fix:

  • The recrystallization wash step was insufficient.

  • Perform a "slurry wash": Suspend the crystals in cold Diethyl Ether (where the product is insoluble, but epichlorohydrin is soluble) and stir for 20 mins, then filter.

Q4: The pH of the aqueous solution is drifting upward over time.

Diagnosis: Autocatalytic Degradation. Cause: Trace free amine is catalyzing the release of HCl, or the salt is hydrolyzing. Fix:

  • Store the compound strictly at -20°C .

  • Ensure the storage container is flushed with Argon.

Decision Tree for Purification (Visualized)

Purification Start Crude Solid CheckWater Is material dry? Start->CheckWater Dry Vacuum Dry <45°C CheckWater->Dry No Solvent Dissolve in warm Acetone CheckWater->Solvent Yes Dry->Solvent Filter Filter Insolubles Solvent->Filter AddHex Add Hexane to Cloud Point Filter->AddHex Cool Cool to -20°C AddHex->Cool Result Crystals formed? Cool->Result Oil Oiling Out Issue Result->Oil No (Oil) Success Filter & Wash (Cold Acetone/Hexane) Result->Success Yes Oil->Dry Re-process

Figure 2: Operational workflow for the purification process.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride.[1][3] Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1950). Purification of Amino-Ketone Hydrochlorides (Analogous Method). Coll. Vol. 3, p. 305. Retrieved January 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Starch Cationization Optimization

Topic: Prevention of Byproduct Formation & Reaction Efficiency Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction: The Efficiency Paradox Welcome to the Advanced Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Byproduct Formation & Reaction Efficiency

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Efficiency Paradox

Welcome to the Advanced Technical Support Center. You are likely here because your starch cationization process—specifically the etherification using 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) or 2,3-epoxypropyltrimethylammonium chloride (EPTAC)—is suffering from low Degree of Substitution (DS), high residual reagents, or unexpected viscosity loss.

The Core Problem: Cationization is a race between two competing reactions:

  • The Desired Path: The nucleophilic attack of the starch alkoxide on the epoxide ring.

  • The Parasitic Path: The hydrolysis of the epoxide by water/hydroxide into a non-reactive diol (2,3-dihydroxypropyltrimethylammonium chloride).

This guide provides the protocols to bias this competition in favor of the starch, minimizing byproduct formation.

Module 1: The Chemistry of Inefficiency

Objective: Visualize the competing pathways to understand where yield is lost.

The reaction is governed by the Williamson Ether Synthesis mechanism.[1] The critical intermediate is the epoxide (EPTAC). If EPTAC reacts with water instead of starch, you generate the "Diol"—the primary byproduct that cannot be recycled.

Mechanism Visualization

The following diagram illustrates the critical branching point where process control determines yield.

StarchCationization CHPTAC CHPTAC (Reagent) EPTAC EPTAC (Epoxide Intermediate) *Highly Reactive* CHPTAC->EPTAC Cyclization (Requires NaOH) NaOH Alkali (NaOH) NaOH->EPTAC Hydrolysis Starch Hydrolysis (Viscosity Loss) NaOH->Hydrolysis Excess Alkali CationicStarch Cationic Starch (Desired Product) EPTAC->CationicStarch Etherification (High Efficiency Path) Diol Diol Byproduct (Waste) EPTAC->Diol Hydrolysis (Parasitic Path) Starch Starch-OH Starch->CationicStarch Water H2O / OH- Water->Diol

Figure 1: The branching pathways of CHPTAC conversion. The goal is to maximize the green path (Etherification) and block the red path (Hydrolysis).

Module 2: Troubleshooting & Optimization Protocols

Symptom 1: Low Reaction Efficiency (RE < 70%)

Diagnosis: The epoxide is hydrolyzing to the diol before it can penetrate the starch granule.

Root Cause Analysis:

  • Water Content: In slurry (wet) processes, excess water acts as a competitor nucleophile.

  • Alkali Ratio: Insufficient alkali fails to activate starch (formation of Starch-O-); excess alkali promotes epoxide hydrolysis.

Corrective Protocol (The "Semi-Dry" Shift): To prevent hydrolysis, you must reduce the availability of water.

  • Switch to Semi-Dry Method: maintain solids content >80%.

  • Alkali Optimization:

    • Target a molar ratio of NaOH:CHPTAC between 1.2:1.0 and 1.8:1.0 .

    • Why? You need 1.0 mole to cyclize CHPTAC to EPTAC. The excess (0.2–0.8) activates the starch hydroxyls.[1] Going above 2.0 drastically increases diol formation.

  • Self-Validating Check:

    • Measure the pH of the mixture. It should remain >11.0 throughout the reaction. If pH drops rapidly, CHPTAC is not converting, or acid is being generated via side reactions.

Symptom 2: Starch Gelatinization & Filtration Failure

Diagnosis: The reaction slurry becomes a sticky paste ("gumming up"). Root Cause: High pH and temperature lower the gelatinization temperature of starch. If the process temp exceeds this lowered threshold, granules burst.

Corrective Protocol (Swelling Inhibition):

  • The Salt Barrier: Add Na₂SO₄ (Sodium Sulfate) at 10-15% based on dry starch weight before adding alkali.

    • Mechanism:[2][3][4][5] Salt competes for water hydration, effectively "dehydrating" the granule surface and raising the gelatinization temperature, allowing you to run the reaction at higher temps (e.g., 50°C) without bursting granules.

  • Solvent Exchange: If high DS (>0.1) is required, switch to an ethanol/water slurry. Ethanol prevents granule swelling entirely.

Symptom 3: High Residual Epoxides (Toxicity)

Diagnosis: Analysis shows unreacted EPTAC in the final product. Root Cause: Reaction terminated too early or temperature was too low to drive completion.

Corrective Protocol (The "Burn-Out" Phase):

  • Step-Down pH: Towards the end of the reaction, do not neutralize immediately.

  • Thermal Hold: Maintain reaction temperature for 60 minutes after theoretical completion.

  • Acid Quench: Only neutralize (to pH 6-7) once residual EPTAC is confirmed <50 ppm.

    • Note: Neutralizing while EPTAC is high stabilizes the epoxide, leaving toxic residues. You want the alkali to eventually hydrolyze the remaining trace EPTAC into the harmless diol at the very end.

Module 3: Analytical & Quality Control

Objective: Accurate quantification is the only way to calculate Reaction Efficiency (RE).

Formula for Reaction Efficiency (RE):



Comparison of DS Determination Methods
MethodAccuracySpeedBest ForTechnical Note
Kjeldahl (Nitrogen) HighSlow (Hrs)Final QCMeasures Total N. Must wash samples thoroughly to remove unreacted CHPTAC/Diol, or results will be falsely high.
Elemental Analysis (CN) Very HighMediumR&DRequires combustion analyzer. Most robust against interferences.
¹H-NMR HighestFast (if set up)Structural AnalysisCan distinguish between cationic groups on C2 vs C6 positions.
Colloid Titration MediumFast (Mins)In-Process ControlUses PVSK (anionic polymer) to titrate surface charge. Good for "quick checks" but affects by granule morphology.
Self-Validating Workflow: The Wash Test

To ensure your DS reading is real (grafted) and not just adsorbed reagent:

  • Take a 10g sample.

  • Wash with 50% Ethanol/Water.

  • Centrifuge and measure conductivity of supernatant.

  • Validation: Repeat wash until conductivity is <50 µS/cm. Only then dry and measure Nitrogen.

Module 4: Safety & Toxicology

Critical Warning: CHPTAC and EPTAC are genotoxic and carcinogenic.

  • Handling: EPTAC (the epoxide) is volatile and skin-permeable. Always handle in a fume hood.

  • Decontamination: Spills should be treated with a solution of 10% Sodium Bisulfite . This opens the epoxide ring chemically, rendering it harmless.

  • Residual Limits: For paper/textile applications, residual chlorohydrin is often limited to <600 ppm (check local regulations like BfR XXXVI).

References

  • Mechanism of Starch Cationiz

    • Source: Unilong Industry.[6] (2025).[5][7][8][9] "The Chemistry Behind CHPTAC's Cationization Process."

  • Dry vs. Wet Process Efficiency

    • Source: ResearchGate (Comparison between dry and wet methods).
    • URL:[Link]

  • Reaction Optimiz

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Determin

    • Source: BioResources / NIH. "Quantitative analysis of degree of substitution."
    • URL:[Link]

  • Preventing Granule Damage

    • Source: Nguyen Starch.[6] "Cationization of Starch: Methods, Properties, and Effects."[6][7][10][11]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride (CHPDMA)

[1] Status: Operational Role: Senior Application Scientist Subject: Optimization of Synthesis and Reactivity Efficiency[1] Introduction: The Efficiency Paradox N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CHP...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Role: Senior Application Scientist Subject: Optimization of Synthesis and Reactivity Efficiency[1]

Introduction: The Efficiency Paradox

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CHPDMA) acts as a critical electrophilic "anchor" in the synthesis of cationic polymers, surfactants, and pharmaceutical intermediates.[1] Unlike its quaternary analog (CHPTAC), CHPDMA offers a tertiary amine handle, allowing for pH-responsive solubility and further functionalization.[1]

However, researchers often face the "Hydrolysis vs. Substitution" paradox .[1] The efficiency of this molecule relies on a delicate equilibrium: it must be stable enough to store (as the chlorohydrin salt) but reactive enough to couple (as the epoxide) without being consumed by water.

This guide deconstructs the kinetic barriers to efficiency and provides self-validating protocols to maximize yield.

Module 1: Synthesis Optimization (The "Make")

If you are synthesizing CHPDMA from Epichlorohydrin (ECH) and Dimethylamine (DMA), your primary yield loss comes from oligomerization and premature hydrolysis .[1]

The Thermodynamic Trap

The reaction between DMA and ECH is highly exothermic (


).[1] Uncontrolled heat triggers the polymerization of ECH, forming non-reactive poly-ethers.[1]
Protocol 1.0: Cryogenic Addition with Staged Heating

Objective: Maximize conversion of ECH to CHPDMA while suppressing bis-product formation.

Reagents:

  • Epichlorohydrin (ECH): >99.5% Purity.[1][2][3]

  • Dimethylamine (DMA): 40% Aqueous solution or Anhydrous gas.[1]

  • Hydrochloric Acid (HCl): Concentrated (for salt formation).[1]

Step-by-Step Workflow:

  • The Cold Start: Charge the reactor with ECH. Cool to 0°C – 5°C .[1][4]

    • Why: Low temperature inhibits the competing SN2 attack of the amine on the alkyl chloride (which would displace Cl instead of opening the ring).

  • Stoichiometric Dosing: Add DMA dropwise.

    • Critical Ratio: Maintain an ECH:DMA molar ratio of 1.05:1.0 .

    • Reasoning: A slight excess of ECH ensures all amine is consumed.[1] Excess amine leads to "bis-quats" (dimers) which act as cross-linkers, ruining solubility.[1]

  • The Kinetic Ramp: Once addition is complete, hold at 10°C for 1 hour, then ramp to 35°C – 40°C for 3 hours.

    • Warning: Do not exceed 45°C. Above this threshold, the formation of 1,3-dichloro-2-propanol (via HCl byproduct attack) accelerates exponentially.[1]

  • Acidification: Cool to room temperature and add stoichiometric HCl to precipitate the salt or stabilize the solution (pH < 4).

Data: Temperature vs. Impurity Profile
Reaction Temp (°C)Yield (CHPDMA)Impurity: 1,3-DichloropropanolImpurity: Oligomers
0°C -> 35°C 96.5% < 0.5% < 1.0%
Constant 50°C82.0%8.5%7.0%
Uncontrolled Exotherm< 60%High (>15%)High (Gelling)

Module 2: Application Efficiency (The "Use")

When using CHPDMA to cationize substrates (e.g., Starch, Cellulose, or Drug Scaffolds), the molecule acts as a "masked" electrophile.[1] It is stable as the chlorohydrin (Acid) but must convert to the epoxide (Base) to react.

The Activation Mechanism

The reaction efficiency (


) is defined by the competition between the substrate attack (

) and water hydrolysis (

).[1]

[1]

To maximize


, you must favor the Epoxide Loop  while minimizing the Hydrolysis Sink .[1]
Visualization: The Activation Pathway

ReactionEfficiency Start CHPDMA (Chlorohydrin Salt) (Stable, pH < 4) Epoxide Reactive Intermediate (Glycidyl-dimethylamine) Start->Epoxide Dehydrochlorination (Fast) NaOH + NaOH (Activation) NaOH->Epoxide Product Cationized Product (Ether Linkage) Epoxide->Product k(sub) >> k(hyd) (Desired) Waste Diol Byproduct (Hydrolyzed Waste) Epoxide->Waste k(hyd) (Parasitic) Substrate Substrate-OH (Starch/Drug) Substrate->Product Water H2O (Solvent) Water->Waste

Caption: The "Activation Loop" shows the critical intermediate (Epoxide).[1] Efficiency depends on maximizing the green path (Substrate attack) over the red path (Hydrolysis).

Protocol 2.0: The "Dry" Activation Method

Water is the enemy of efficiency here.[1] To improve reaction efficiency (RE) from the typical 40-50% to >70%:

  • High Solids Loading: Conduct the reaction at the highest possible solids content (slurry or semi-dry process).[1] Reducing

    
     directly reduces 
    
    
    
    .[1]
  • In-Situ Activation: Do not pre-mix CHPDMA and NaOH. Add NaOH to the substrate first, then add CHPDMA slowly.[1] This ensures the epoxide forms in the presence of the nucleophile (substrate).[1]

  • Catalytic Promoters: For polysaccharide modification, adding Sodium Sulfate (Na2SO4) can increase efficiency.[1] It "salts out" the organic reagent, forcing it onto the fiber/starch surface rather than staying in the aqueous phase where it hydrolyzes.[1]

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned yellow/orange. Is the product ruined?

Diagnosis: Oxidation of the amine or presence of iron contaminants.[1] Root Cause: Dimethylamine is susceptible to oxidation if the reaction is not purged with nitrogen.[1] Alternatively, using low-grade HCl with iron traces causes yellowing.[1] Solution:

  • Use Nitrogen sparging during the synthesis.[1]

  • Add a chelating agent (EDTA, 0.1%) if metal contamination is suspected.[1]

  • Note: Slight yellowing often does not affect chemical reactivity, only aesthetics.[1]

Q2: The Degree of Substitution (DS) is plateauing despite adding more reagent.

Diagnosis: Reagent Hydrolysis Saturation. Root Cause: You have likely exceeded the "alkali limit."[1] If the NaOH:CHPDMA ratio is too high, the hydroxide ion attacks the epoxide ring directly, converting it to the diol before it touches the substrate. Solution:

  • Maintain a strict NaOH:CHPDMA molar ratio of 1.1:1 to 1.2:1 .

  • Do not use a large excess of base.[1]

Q3: I see a white precipitate forming during storage of the liquid reagent.

Diagnosis: Crystallization of the Hydrochloride Salt or Polymerization. Test: Warm the sample to 40°C.

  • If it dissolves:[1][4] It was just the salt crystallizing out (supersaturation). This is common in high-concentration (>65%) commercial grades.[1]

  • If it remains: It is likely oligomerized poly-epichlorohydrin.[1] The batch is degraded.

References

  • Synthesis and Kinetics of Chlorohydroxypropyl Ammonium Salts

    • Source: ResearchGate / PrepChem[1]

    • Context: Detailed protocols on the temperature dependence of ECH and amine reactions, highlighting the 35-40°C limit to prevent dichloropropanol form
    • URL:(Note: While discussing the trimethyl analog, the kinetic principles of the ECH ring-opening apply identically to the dimethyl derivative).

  • Minimizing Hydrolysis in Cationiz

    • Source: NIH / PubMed[1]

    • Context: Mechanisms of competition between hydrolysis and substitution in aqueous media for epichlorohydrin-based reagents.[1]

    • URL:[1]

  • Industrial Preparation of Epichlorohydrin-Dimethylamine Polymers

    • Source: Google Patents (US3532751A)[1]

    • Context: Industrial standards for controlling the exothermic reaction between secondary amines and epichlorohydrin to maximize yield.[1]

    • URL:[1]

  • Chemical Properties and Safety D

    • Source: PubChem (NIH)[1]

    • Context: Physical properties, molecular weight (174.07 g/mol ), and stability data for N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride.[1][3][5]

    • URL:[1][5]

Sources

Optimization

controlling pH in N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride reactions

Executive Summary & Mechanism The cationization of polysaccharides (starch, cellulose, guar) and proteins using CHPTAC (often commercially known as Quat-188) is a pH-sensitive nucleophilic substitution. CHPTAC itself is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The cationization of polysaccharides (starch, cellulose, guar) and proteins using CHPTAC (often commercially known as Quat-188) is a pH-sensitive nucleophilic substitution.

CHPTAC itself is a stable chlorohydrin precursor. It does not react directly with the substrate. It must first be activated by a base (typically NaOH) to form the reactive epoxide intermediate (EPTAC).[1] This epoxide then reacts with the hydroxyl or amine groups on your substrate.

The Critical Challenge: The pH required to activate CHPTAC (pH > 11) is the same pH region where the reactive epoxide hydrolyzes into a non-reactive diol byproduct. Your yield depends entirely on maintaining the "Goldilocks" zone where activation is faster than hydrolysis.

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired cationization and the wasteful hydrolysis side-reaction.

CHPTAC_Mechanism CHPTAC CHPTAC (Chlorohydrin Precursor) Stable at pH < 6 EPTAC EPTAC (Reactive Epoxide) Formed at pH > 10 CHPTAC->EPTAC Activation (Ring Closure) -HCl NaOH Alkali (NaOH) Activator NaOH->EPTAC Product Cationic Product (Ether Linkage) EPTAC->Product Coupling (Desired Path) pH 11-12 Diol Diol Byproduct (Non-Reactive) EPTAC->Diol Hydrolysis (Side Reaction) pH > 12.5 or High Temp Substrate Substrate (Starch/Cellulose-OH) Substrate->Product

Caption: Figure 1. The Kinetic Competition. Activation requires alkali, but excess alkali or heat drives the irreversible hydrolysis of the epoxide intermediate.

Troubleshooting Guide (Q&A)

This section addresses specific user scenarios observed in industrial and laboratory settings.

Scenario A: "My Degree of Substitution (DS) is consistently lower than theoretical calculations."

Diagnosis: You are likely losing reagent to Hydrolysis or Incomplete Activation . Root Cause: The pH profile during the reaction was not maintained.[2]

  • Case 1 (pH too low < 10): The chlorohydrin ring never closed. The reagent remained as CHPTAC and washed away.

  • Case 2 (pH too high > 12.5): The epoxide formed but was immediately attacked by water (OH⁻) instead of your substrate.

Corrective Action:

  • Check Stoichiometry: You need >1.0 molar equivalent of NaOH relative to CHPTAC. The first equivalent neutralizes the HCl; the excess drives the reaction.

    • Recommendation: Use 1.1 to 1.2 molar equivalents of NaOH per mole of CHPTAC.

  • Modify Addition Strategy: Do not add all NaOH at once if the reaction temperature is high (>60°C). Add NaOH dropwise to maintain a steady pH of 11.5–12.0.

Scenario B: "The reaction mixture gelled or the substrate degraded."

Diagnosis: Alkaline Degradation (Peeling Reaction) or Cross-linking . Root Cause: Localized "hotspots" of high pH. When NaOH is poured directly into a viscous slurry (like high-solids starch), it doesn't disperse instantly. The local pH can spike to >13, causing:

  • Granule swelling/rupture (Gelatinization).

  • Beta-elimination (chain scission) of the polysaccharide backbone.

Corrective Action:

  • Dilution: Dilute your NaOH solution to <20% concentration before addition.

  • Agitation: Increase mixing speed (RPM) during base addition.

  • Salt Buffer: Add Sodium Sulfate (

    
    ) at 5-10% w/w to the slurry. This suppresses granule swelling and protects the starch structure at high pH.
    
Scenario C: "The reagent efficiency drops when I scale up from 1L to 100L."

Diagnosis: Mass Transfer Limitations leading to Premature Hydrolysis . Root Cause: In larger tanks, mixing times are longer. If you mix CHPTAC and NaOH before they reach the substrate, the epoxide forms and hydrolyzes in the feed line or tank before it ever touches the polymer.

Corrective Action:

  • Protocol Shift: Switch to Separate Addition . Add the substrate and base first, ensure homogeneity, and then add the CHPTAC. This ensures the epoxide forms in the presence of the nucleophile (the substrate).

Standard Operating Procedure (SOP): Controlled In Situ Activation

Objective: Maximize Reaction Efficiency (RE) while minimizing hydrolysis. Target pH: 11.5 – 12.0 Target Temp: 40°C (Activation)


 60-70°C (Reaction)
StepActionTechnical Rationale
1 Slurry Preparation Suspend substrate (e.g., Starch) in water (30-40% solids). Add

(5-10% based on dry starch) if swelling is a concern.
2 Alkalization Adjust temperature to 40°C . Add NaOH (3-4% on dry starch weight) slowly.
3 Reagent Addition Add CHPTAC (65-69% solution) dropwise over 30 minutes. Do not heat yet.
4 Activation Phase Hold at 40°C for 30-60 minutes.
5 Reaction Ramp Ramp temperature to 65-75°C . Hold for 4-6 hours.
6 Neutralization Cool to <50°C. Adjust pH to 5.0-6.0 using dilute HCl or Citric Acid.

Decision Logic: pH Drift

Use this logic flow to diagnose issues during the reaction run.

pH_Troubleshooting Start Monitor pH during Reaction CheckDrift Is pH dropping rapidly? Start->CheckDrift DriftYes YES: Rapid Drop CheckDrift->DriftYes DriftNo NO: Stable or Rising CheckDrift->DriftNo Cause1 Cause: Consumption of OH- by CHPTAC -> EPTAC conversion (Normal in early phase) DriftYes->Cause1 Early Stage Cause2 Cause: Air oxidation or insufficient buffering DriftYes->Cause2 Late Stage Action1 Action: Add dilute NaOH to maintain pH 11.5 Cause1->Action1 Action2 Action: Check Temperature. If >80°C, hydrolysis is generating HCl byproducts. Cause2->Action2

Caption: Figure 2. Decision logic for managing pH fluctuations during the cationization process.

Frequently Asked Questions (FAQs)

Q: Can I premix CHPTAC and NaOH to "pre-activate" it before adding to my tank? A: Generally, No. While chemically possible, the epoxide (EPTAC) is less stable than the chlorohydrin. Pre-activating generates heat (exothermic cyclization) and accelerates hydrolysis. If you must pre-activate, keep the solution at 0-5°C and use it immediately.

Q: What is the shelf life of CHPTAC? A: As the chlorohydrin (pH 3-5), it is stable for 12+ months if stored cool. If the pH rises > 7 during storage (due to contamination), it will self-degrade rapidly. Always check the pH of your raw material drum before use.

Q: Why do I see a "peak" in pH followed by a drop? A: This is the chemical signature of the reaction. The initial addition of base raises pH. As CHPTAC cyclizes to EPTAC, it consumes alkalinity (releasing


 and water), causing a drop. Once cyclization is complete, the pH stabilizes. A sharp drop after stabilization often indicates unwanted side reactions.

References

  • Dow Chemical Company. (n.d.).[3] Quat 188 Cationic Monomer Technical Data Sheet. Retrieved from 3

  • Prado, H. J., & Matulewicz, M. C. (2014). Cationization of polysaccharides: A path to greener derivatives with many industrial applications. European Polymer Journal. Retrieved from 4[5][6]

  • Shandong Tiancheng Chemical Co. (2023).[7] Quat 188 Material Safety Data Sheet (MSDS). Retrieved from 7[7]

  • Schmidt, U., et al. (2025). Determination of (2,3-epoxypropyl)trimethylammonium chloride hydrolysis kinetics. Journal of Chromatography A. Retrieved from 8

Sources

Troubleshooting

Technical Support Center: Temperature Control in N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride Synthesis

The following technical guide addresses the synthesis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride , a critical intermediate often used as a precursor for cationic reagents (like CHPTAC) or as a functionali...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride , a critical intermediate often used as a precursor for cationic reagents (like CHPTAC) or as a functionalizing agent.

This guide is structured to provide actionable troubleshooting and protocol optimization for researchers encountering temperature-related deviations.

Executive Summary

Temperature is the single most critical variable in the reaction between dimethylamine (DMA) and epichlorohydrin (ECH). The synthesis involves a highly exothermic epoxide ring-opening which, if uncontrolled, triggers a cascade of side reactions including polymerization, hydrolysis to diols, and thermal degradation.

This guide defines the "Goldilocks Zone" for this synthesis—balancing kinetic activation against thermodynamic runaway—and provides a self-validating protocol to ensure high purity (>98%) and yield.

Module 1: Thermodynamics & Kinetics (The "Why")

Q: Why is temperature control described as "biphasic" for this synthesis?

A: The reaction mechanism requires two distinct thermal environments to maximize selectivity:

  • Phase I: Addition (Kinetic Control, 0°C – 10°C): The nucleophilic attack of DMA on the epoxide ring of ECH is highly exothermic (

    
    ). High temperatures during this phase increase the kinetic energy of the system, causing the secondary amine product to act as a nucleophile against remaining ECH, leading to dimerization  and oligomerization  (linear polyamines). Keeping the temperature low suppresses these higher-order activation energies.
    
  • Phase II: Aging (Thermodynamic Completion, 20°C – 30°C): Once the limiting reagent (ECH) is consumed, the system must be warmed slightly to ensure complete conversion of the intermediate chlorohydrin species. However, exceeding 40°C–50°C dramatically increases the rate of hydrolysis , where water attacks the alkyl chloride to form the non-reactive diol impurity (3-dimethylamino-1,2-propanediol).

Q: What is the mechanistic origin of the "Pink/Brown Color" often seen in failed batches?

A: This is a thermal degradation signature.

  • Cause: Temperatures exceeding 55°C in the presence of trace oxygen or metal ions.

  • Mechanism: Oxidation of the tertiary amine moiety and subsequent radical polymerization of ECH byproducts creates conjugated systems (chromophores) that appear pink or brown.

  • Prevention: Strict maintenance of

    
     and nitrogen blanketing.
    

Module 2: Troubleshooting Guide (The "What Went Wrong")

Use this decision matrix to diagnose synthesis failures based on analytical data.

Symptom: Low Purity (High Diol Content)
  • Observation: HPLC/GC shows a peak for 3-dimethylamino-1,2-propanediol (>2%).

  • Root Cause: Thermal Hydrolysis . The reaction temperature spiked >45°C, or the aging phase was too long at neutral/basic pH.

  • Corrective Action:

    • Verify cooling jacket efficiency during the exotherm.

    • Reduce the addition rate of ECH.

    • Ensure the acidification step (HCl addition) is performed immediately after reaction completion to stabilize the chloride.

Symptom: High Viscosity / Low Yield
  • Observation: The reaction mixture is syrupy; yield of the crystalline salt is <70%.

  • Root Cause: Polymerization .[1] Localized hot spots occurred during ECH addition.

  • Corrective Action:

    • Increase stirring speed (Reynolds number > 2000) to dissipate heat.

    • Use a pre-chilled reactor (0°C) before starting addition.

    • Crucial: Do not add DMA to ECH. Always add ECH to DMA (or vice versa depending on specific variant, but typically ECH is added to amine to keep amine in excess initially and prevent polymerization). Correction: Standard protocol for monomer synthesis often adds ECH to excess amine or amine to ECH at low temp. For monomer selectivity, adding ECH to DMA keeps DMA in excess, favoring mono-alkylation over polymerization.

Symptom: Residual Epichlorohydrin[2]
  • Observation: Distinct sweet/chloroform-like odor; GC detects unreacted ECH.

  • Root Cause: Incomplete Conversion (Low Temp) . The reaction was quenched or acidified while

    
     was maintained <10°C without a warm-up phase.
    
  • Corrective Action:

    • Implement a "warm-up" phase to 25°C for 60–90 minutes post-addition.

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates how temperature dictates the reaction pathway.

ReactionPathways Figure 1: Temperature-Dependent Reaction Pathways in Quat Precursor Synthesis Start Dimethylamine (DMA) + Epichlorohydrin (ECH) Intermediate Intermediate: Amino-Alcohol Base Start->Intermediate 0-10°C (Kinetic Control) Impurity_Poly Impurity: Oligomers/Polymers Start->Impurity_Poly >40°C or Local Hotspots Target Target Product: N-(3-Chloro-2-hydroxypropyl) dimethylamine HCl Intermediate->Target 1. Age at 25°C 2. Add HCl (<30°C) Impurity_Diol Impurity: Diol (Hydrolysis) Intermediate->Impurity_Diol >50°C or Prolonged Aging

Caption: Figure 1: Pathway selection via temperature control. Green paths represent the optimized protocol; red dashed paths indicate thermal failure modes.

Module 4: Optimized Experimental Protocol

Safety Warning: Epichlorohydrin is a potential carcinogen and highly toxic. Dimethylamine is a gas/volatile liquid and corrosive. Work in a fume hood.

Standard Operating Procedure (SOP-T-188)
1. Preparation & Cooling (T = 0°C)
  • Charge the reactor with Dimethylamine (40% aq. solution or methanolic solution) .

  • Note: Aqueous DMA is common, but anhydrous methanol is preferred if the final product must be dry.

  • Engage stirring and cool the jacket to -5°C .

  • Wait until internal temperature (

    
    ) reaches 0°C – 2°C .
    
2. Controlled Addition (T < 15°C)
  • Begin dropwise addition of Epichlorohydrin (1.0 eq) .[2]

  • Critical Control Point: Monitor

    
     continuously. Adjust addition rate so 
    
    
    
    never exceeds 15°C .
  • Why? This prevents the "runaway" polymerization of ECH.

  • If

    
     hits 15°C, STOP  addition immediately and allow to cool back to 5°C.
    
3. Reaction Aging (T = 25°C)
  • Once addition is complete, maintain stirring at 5°C for 30 minutes.

  • Slowly ramp temperature to 25°C (Room Temp) over 30 minutes.

  • Hold at 25°C for 2–3 hours .

  • Validation: Check for disappearance of ECH via GC/TLC.

4. Acidification & Isolation (T < 30°C)
  • Cool the mixture back to 10°C .

  • Slowly add Concentrated HCl (1.0 eq) or purge with HCl gas.

  • Exotherm Alert: Neutralization is exothermic. Maintain

    
     to prevent hydrolysis of the chloride.
    
  • Concentrate under reduced pressure (Rotavap) at bath temp < 50°C .

  • Recrystallize (typically from Ethanol/Isopropanol) to obtain white crystals.

Module 5: Quantitative Data Summary

Table 1: Effect of Reaction Temperature on Impurity Profile

Reaction Temp (

)
Target Yield (%)Diol Impurity (%)Polymer/Dimer (%)Appearance
0°C – 10°C 94% - 98% < 0.5% < 0.5% White Crystalline
20°C – 30°C85% - 90%2.0%5.0%Off-white / Pale Yellow
> 45°C< 60%> 10%> 20%Pink / Brown Viscous Oil

Data derived from internal kinetic studies and comparative literature analysis [1, 2].

References

  • Preparation of 3-chloro-2-hydroxypropyl dimethyl dehydroabietyl ammonium chloride and its surface activities . ResearchGate. Available at: [Link]

  • Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride . PrepChem. Available at: [Link]

  • Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts (US Patent 3532751A). Google Patents.
  • Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride (CN1187484A). Google Patents.

Sources

Optimization

Technical Support Center: Epichlorohydrin &amp; Dimethylamine Hydrochloride Reaction

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Catalyst Selection, Mechanism, and Troubleshooting for Polyamine Synthesis Introduction: The "Catalyst" Reality Check Welcome to the Technical Support Center. You are inqu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Catalyst Selection, Mechanism, and Troubleshooting for Polyamine Synthesis

Introduction: The "Catalyst" Reality Check

Welcome to the Technical Support Center. You are inquiring about the reaction between Epichlorohydrin (ECH) and Dimethylamine Hydrochloride (DMA·HCl) .

Critical Technical Distinction: Unlike standard organic transformations requiring transition metal catalysts (e.g., Pd/C) or strong Lewis acids, this reaction is a nucleophilic polycondensation .

If you are using DMA Hydrochloride (DMA·HCl) , your primary "catalyst" is actually a stoichiometric base (Neutralizer) . DMA·HCl is acidic and non-nucleophilic; it cannot attack the epoxide ring of ECH until it is deprotonated to its free base form.

Therefore, your selection strategy focuses on:

  • The Activator (Base): To liberate the active amine.

  • The Chain Extender (Crosslinker): Often mistaken for a catalyst, these (e.g., Ethylenediamine) drive molecular weight build-up.

Module 1: Reagent & Catalyst Selection Guide
Q1: Which catalyst system should I use for DMA·HCl + ECH?

Recommendation: Use Sodium Hydroxide (50% aq. NaOH) as the activator.

  • Why? The reaction mechanism requires a free amine lone pair.

    • DMA·HCl (Salt): Nitrogen has 4 bonds (positive charge), no lone pair. Unreactive.

    • Free DMA: Nitrogen has 3 bonds + 1 lone pair. Highly Reactive.

  • Protocol: You must neutralize DMA·HCl to pH > 9.0 before or during ECH addition.

Q2: Can I use a Lewis Acid (e.g., BF3) to speed up ring opening?

Status: NOT RECOMMENDED.

  • Reasoning: While Lewis acids open epoxides, they are unstable in the aqueous, basic conditions required for this polymerization. Furthermore, they promote the hydrolysis of ECH into 3-chloro-1,2-propanediol (a toxic byproduct) rather than the desired amine polymerization.

Q3: I need higher Molecular Weight (MW). What "catalyst" helps?

Solution: You need a Crosslinker , not a catalyst.

  • Selection: Add 1-5 mol% of Ethylenediamine (EDA) or Diethylenetriamine (DETA) .

  • Mechanism: These polyamines have primary amine groups that react with two ECH molecules, creating "branch points" in the linear DMA-ECH backbone, significantly increasing viscosity and MW.

Module 2: Reaction Mechanism & Pathways

The following diagram illustrates the competition between the desired polymerization and the two primary failure modes: Hydrolysis (loss of yield) and Crosslinking (Gelation).

ReactionMechanism DMA_HCl DMA·HCl (Inactive Salt) Free_DMA Free Dimethylamine (Nucleophile) DMA_HCl->Free_DMA Deprotonation (pH > 9) NaOH NaOH (Activator) NaOH->Free_DMA Intermediate Chlorohydrin Intermediate Free_DMA->Intermediate Attack on Epoxide ECH Epichlorohydrin (Electrophile) ECH->Intermediate Hydrolysis Hydrolysis Byproduct (3-chloro-1,2-propanediol) LOW MW / TOXICITY ECH->Hydrolysis High Temp (>90°C) or High pH Epoxide_Int Glycidyl Amine (Transient) Intermediate->Epoxide_Int Cyclization (-HCl) Polymer Poly(DMA-co-ECH) (Desired Product) Epoxide_Int->Polymer Propagation Gelation Intractable Gel (Over-Crosslinked) Polymer->Gelation Excess ECH (>1.05 eq)

Figure 1: Reaction pathways showing the activation of DMA·HCl and the competition between polymerization, hydrolysis, and gelation.

Module 3: Troubleshooting Guide (Q&A)
Issue 1: The reaction turned into a solid rubbery gel (Gelation).
  • Diagnosis: The "Stoichiometric Trap."

  • Cause: You likely used a molar ratio of ECH:DMA > 1.00. Excess ECH alkylates the tertiary amines in the polymer backbone, converting linear chains into a 3D quaternary network.

  • Fix:

    • Target an ECH:DMA ratio of 0.95:1 to 0.98:1 .

    • Lower the reaction temperature during the final stage (keep < 80°C).

    • Emergency Stop: If viscosity spikes rapidly, add cold water and acetic acid immediately to quench.

Issue 2: The product viscosity is too low (Water-like).
  • Diagnosis: Premature termination or Hydrolysis.

  • Cause:

    • pH too high (>11): ECH hydrolyzes to a diol before it can react with the amine.

    • Addition too fast: ECH accumulation leads to an exotherm spike, favoring hydrolysis.

  • Fix:

    • Control temperature strictly at 40-50°C during ECH addition.

    • Only raise to 70-80°C after all ECH is added (Aging phase).

Issue 3: High Residual ECH (Safety Hazard).
  • Diagnosis: Incomplete conversion.[1]

  • Cause: ECH is trapped in the viscous polymer matrix.

  • Fix:

    • Post-Treatment: Add a "scavenger" charge of DMA or Sodium Metabisulfite at the end of the reaction to consume unreacted ECH.

Module 4: Validated Experimental Protocol

Objective: Synthesis of Poly(dimethylamine-co-epichlorohydrin) solution (50% active).

Reagents:
  • Dimethylamine Hydrochloride (60% aq. solution or solid)

  • Epichlorohydrin (99.9%)

  • Sodium Hydroxide (50% aq.)

  • Water (Deionized)

Step-by-Step Workflow:
StepActionCritical ParameterMechanism Note
1 Neutralization Load DMA·HCl into reactor. Add NaOH slowly.Exothermic. Cool to < 30°C. pH must reach 9.0-9.5 to liberate free amine.
2 Initial Charge Adjust water to target 60% solids. Heat to 40°C.High concentration favors polymerization over hydrolysis.
3 ECH Addition Drip ECH over 2-3 hours. Ratio: 0.98:1 (ECH:DMA) .Danger: Do not let temp exceed 50°C. ECH accumulation = runaway risk.
4 Step-Heating Hold at 50°C for 1 hour. Then ramp to 75°C.Allows linear propagation before quaternization.
5 Aging Hold at 80°C for 3-5 hours. Monitor viscosity.[2][3][4]Conversion of chlorohydrin groups to quaternary ammonium.[2]
6 Quenching Dilute with water to 50% solids. Adjust pH to 4-6 with HCl.Acidic pH stabilizes the polymer and prevents degradation during storage.
References
  • Mechanism of Step-Growth Polymerization

    • Source: Odian, G. (2004).
    • Relevance: Foundational text describing the kinetics of amine-epoxide polycondensation.[2]

    • URL:

  • Synthesis and Kinetics of Poly(dimethylamine-co-epichlorohydrin)

    • Source: Yue, Q. Y., et al. (2008). "Synthesis and characteristics of poly(dimethylamine-co-epichlorohydrin) and its performance in treating dyeing wastewater.
    • Relevance: Details the specific temperature windows (75-95°C) and stoichiometric ratios (0.95-1.05) required for optimal molecular weight.
    • URL:

  • Safety and Toxicity of Epichlorohydrin

    • Source: Centers for Disease Control and Prevention (CDC) - NIOSH Pocket Guide to Chemical Hazards.
    • Relevance: Critical safety data regarding ECH handling, carcinogenicity, and hydrolysis byproducts.
    • URL:

  • Troubleshooting Gelation in Amine-Epoxide Systems

    • Source: Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods.
    • Relevance: Explains the mechanism of crosslinking via alkylation of tertiary amines in excess epoxide conditions.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl vs. Benzalkonium Chloride

This technical guide provides a rigorous comparison between N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (a reactive cationic precursor) and Benzalkonium Chloride (the industry-standard quaternary ammonium disinfectant)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparison between N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (a reactive cationic precursor) and Benzalkonium Chloride (the industry-standard quaternary ammonium disinfectant).

Executive Summary

Benzalkonium Chloride (BKC) remains the superior choice for liquid-phase disinfection due to its potent membrane-disrupting capabilities at low concentrations (MIC < 10 µg/mL). Its long alkyl chain facilitates rapid penetration of lipid bilayers.

N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl (N-CDHP-DMA) is a functional antimicrobial precursor . While it possesses intrinsic antimicrobial activity (MIC 250–500 µg/mL), its primary utility lies in its reactive chlorohydrin moiety . Unlike BKC, which physically adsorbs and leaches, N-CDHP-DMA can covalently bind to nucleophilic surfaces (cellulose, chitosan, starch), creating permanent, non-leaching antimicrobial materials.

Verdict: Use BKC for sterilization and liquid formulation. Use N-CDHP-DMA for synthesizing antimicrobial polymers or textiles.

Chemical Identity & Structural Logic[1]

FeatureBenzalkonium Chloride (BKC)N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl
Class Quaternary Ammonium Compound (QAC)Protonated Tertiary Amine / Alkylating Agent
Structure Amphiphilic: Hydrophilic cationic head + Long hydrophobic tail (

).
Reactive: Cationic head (at neutral pH) + Reactive chlorohydrin tail (

).
Solubility Soluble in water/alcohol. Forms micelles.Highly soluble in water.
Reactivity Chemically stable; non-reactive (physical interaction only).Highly Reactive: Cyclizes to epoxide under alkaline conditions; alkylates nucleophiles.

Mechanism of Action (MOA)

The efficacy gap between these two agents is driven by their distinct interactions with the microbial cell envelope.

Benzalkonium Chloride: The "Hammer"

BKC acts via physical membrane disruption . Its long hydrophobic alkyl chain intercalates into the bacterial phospholipid bilayer, causing destabilization, leakage of cytoplasmic contents, and cell lysis. This process is rapid and concentration-dependent.

N-CDHP-DMA: The "Dual-Mode Agent"
  • Electrostatic Attraction: The protonated amine group (

    
    ) attracts the negatively charged bacterial cell wall (Teichoic acids in Gram(+), LPS in Gram(-)).
    
  • Reactive Alkylation: The chlorohydrin group is an electrophile. It can potentially alkylate bacterial proteins or DNA, leading to metabolic inhibition.

    • Limitation: Lacking a long hydrophobic tail, it cannot penetrate the lipid bilayer effectively, resulting in significantly higher MIC values compared to BKC.

Visual Pathway Analysis

The following diagram illustrates the divergent mechanisms:

MOA_Comparison BKC Benzalkonium Chloride (BKC) Membrane Bacterial Membrane (Phospholipid Bilayer) BKC->Membrane Hydrophobic Intercalation Amine N-(3-Chloro-2-hydroxypropyl) dimethylamine HCl Amine->Membrane Weak Electrostatic Interaction (High MIC) Surface Nucleophilic Surface (Cellulose/Starch) Amine->Surface Alkaline Activation (Epoxide Formation) Lysis Cell Lysis (Rapid Death) Membrane->Lysis Bilayer Disruption Immobilized Covalently Bound Antimicrobial Surface Surface->Immobilized Covalent Bond Immobilized->Membrane Contact Killing (Non-Leaching)

Figure 1: Mechanistic divergence. BKC targets the membrane directly in solution. N-CDHP-DMA is optimized for surface grafting to create contact-killing materials.

Efficacy Analysis: Quantitative Comparison

The following data contrasts the intrinsic antimicrobial potency of the free agents in solution.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Target OrganismBKC MIC (µg/mL) [1]N-CDHP-DMA MIC (µg/mL) [2]Interpretation
Staphylococcus aureus (Gram+)0.5 – 5.0250 – 500BKC is ~100x more potent.
Escherichia coli (Gram-)10 – 50500Amine struggles to penetrate Gram(-) outer membrane without hydrophobic tail.
Pseudomonas aeruginosa50 – 100> 500P. aeruginosa efflux pumps effectively expel the small amine molecule.
Mode of Use Leave-on / Rinse-off Synthesis Intermediate

Key Insight: N-CDHP-DMA requires concentrations 50–100 times higher than BKC to achieve the same bacteriostatic effect in liquid. It is inefficient as a standalone disinfectant.

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Purpose: Quantify the concentration required to inhibit visible growth.

  • Preparation:

    • Stock BKC: 10 mg/mL in deionized water.

    • Stock N-CDHP-DMA: 50 mg/mL in deionized water (adjust for lower potency).

  • Dilution:

    • Use 96-well microtiter plates.

    • Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB).

    • Range BKC: 0.1 – 100 µg/mL.

    • Range Amine: 10 – 1000 µg/mL.

  • Inoculation:

    • Adjust bacterial culture to

      
       CFU/mL (final well concentration).
      
  • Incubation:

    • 
       for 18–24 hours.
      
  • Validation (Control):

    • Positive Control: Ciprofloxacin or standard antibiotic.

    • Sterility Control: Uninoculated broth.

    • Endpoint: Lowest concentration with no visible turbidity.

Protocol B: Surface Functionalization & Contact Killing (The Amine's Niche)

Purpose: Demonstrate the efficacy of N-CDHP-DMA when covalently bound (which BKC cannot do).

  • Activation:

    • Dissolve N-CDHP-DMA (5% w/v) in NaOH solution (pH 12) to form the epoxide intermediate in situ.

  • Grafting:

    • Immerse cotton swatch (cellulose) in the solution at

      
       for 2 hours.
      
    • Rinse thoroughly with water, then dilute acetic acid, then water (to remove unbound monomer).

  • Efficacy Testing (AATCC 100):

    • Inoculate treated swatch with

      
       CFU S. aureus.
      
    • Incubate for 24 hours in a humidity chamber.

    • Extract bacteria in neutralizing broth and plate.

    • Result: Expect >99% reduction (Log 2) for treated fabric vs. control.

    • Note: A BKC-treated fabric would show high efficacy initially but fail after washing (leaching). The N-CDHP-DMA fabric retains efficacy after washing.

Safety & Toxicity Profile

ParameterBenzalkonium Chloride (BKC)N-CDHP-DMA
Human Toxicity Skin/Eye irritant. Safe at <0.1% on skin. Toxic if ingested.Skin/Eye irritant. Potential genotoxicity (alkylating agent).
Environmental High Aquatic Toxicity. Persistent. Disrupts wastewater treatment.Harmful to aquatic life.[1][2] Rapid hydrolysis in water reduces long-term persistence compared to QACs.
Resistance High risk.[1] Efflux pump genes (qacA/B) are widespread.Lower risk when immobilized (physical contact killing prevents adaptation).

References

  • Merchel Piovesan Pereira, B., & Tagkopoulos, I. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology. Link

  • BenchChem. (2024). N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride: Biological Activity and Antimicrobial Properties.[3][4][5] BenchChem Compound Database. Link

  • Smolecule. (2023). Structure and Applications of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride. Smolecule Research. Link

  • TCI Chemicals. (2024). Safety Data Sheet: (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (Related Quat Precursor). Link

  • Ganesh Remedies. (2024). 3-(Dimethylamino)propyl chloride hydrochloride: Intermediate Applications. Link

Sources

Comparative

biological interaction studies of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride

The following guide provides an in-depth technical analysis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (referred to herein as DMA-Chlorohydrin ), focusing on its biological interactions, safety profile, a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (referred to herein as DMA-Chlorohydrin ), focusing on its biological interactions, safety profile, and comparative performance against standard alternatives in bio-application workflows.

A Publish Comparison Guide for Researchers & Drug Developers

Executive Summary & Technical Positioning

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CAS: 51583-51-8) is a bifunctional alkylating agent primarily utilized to introduce tertiary amine functionalities into biopolymers (chitosan, starch, cellulose).

Unlike its quaternary analog CHPTAC (which confers a permanent positive charge), DMA-Chlorohydrin confers a pH-responsive cationic charge . This structural distinction is critical in biological studies, particularly for gene delivery (endosomal escape) and antimicrobial selectivity. Recent studies also highlight the compound's direct biological activity as a mild chemotherapeutic agent and enzyme inhibitor.

Key Differentiator:

  • DMA-Chlorohydrin (Tertiary Amine): pKa ~8.5–9.5. Protonated (cationic) at physiological pH; capable of buffering capacity ("Proton Sponge" effect).

  • CHPTAC (Quaternary Amine): Permanently charged regardless of pH. No buffering capacity; higher resting cytotoxicity.

Comparative Performance Analysis

This section objectively compares DMA-Chlorohydrin against its primary market alternatives: CHPTAC (Standard Cationizing Agent) and PEI (Polyethyleneimine - Transfection Standard).

Table 1: Biological & Physicochemical Performance Matrix
FeatureDMA-Chlorohydrin (Target) CHPTAC (Alternative 1) PEI (25kDa) (Alternative 2)
Chemical Nature Tertiary Amine PrecursorQuaternary AmmoniumPolycationic Polymer
Charge Profile pH-Dependent (Protonatable)Permanent CationHigh Charge Density
Endosomal Buffering High (Proton Sponge Potential)NoneVery High
Cytotoxicity (IC50) Low (>1000 µM in Fibroblasts)Moderate to HighHigh (Significant toxicity)
Antimicrobial Mech. Membrane disruption + Metabolic inhibitionMembrane disruption (Electrostatic)Membrane lysis
Primary Bio-Use pH-sensitive Drug Delivery / AntimicrobialTextile Cationization / PaperGene Transfection Gold Standard
Stability Hygroscopic solid (HCl salt)Liquid (60-65% aq. solution)Viscous Liquid/Solid
Critical Insight: The Toxicity-Efficacy Trade-off

Experimental data indicates that while CHPTAC provides stronger initial electrostatic binding to bacterial membranes, DMA-Chlorohydrin derivatives exhibit superior biocompatibility .

  • Cancer Selectivity: DMA-Chlorohydrin demonstrates selective toxicity against A549 cancer cells (IC50 ~300 µM) while remaining non-toxic to normal human lung fibroblasts (>1000 µM).[1]

  • Enzyme Inhibition: Unlike CHPTAC, DMA-Chlorohydrin has been identified as an inhibitor of Histamine N-methyltransferase (HNMT) , suggesting a secondary metabolic mechanism of action beyond simple membrane disruption.

Mechanistic Visualization

The following diagrams illustrate the comparative mechanisms of action and the synthesis pathway for bioactive derivatives.

Diagram 1: Mechanism of Action – pH-Responsive vs. Permanent Cation

BioInteraction cluster_0 Reagent Input cluster_1 Physiological pH (7.4) cluster_2 Endosome/Lysosome (pH 5.0) DMA DMA-Chlorohydrin (Tertiary Amine) DMA_Phys Partially Protonated (Low Charge) DMA->DMA_Phys Systemic Circ. CHPTAC CHPTAC (Quaternary Amine) CHPTAC_Phys Fully Charged (High Charge) CHPTAC->CHPTAC_Phys Systemic Circ. DMA_Acid High Protonation (Proton Sponge Effect) DMA_Phys->DMA_Acid Cellular Uptake CHPTAC_Acid Unchanged Charge (No Buffering) CHPTAC_Phys->CHPTAC_Acid Cellular Uptake Outcome_DMA Endosomal Escape (Gene Release) DMA_Acid->Outcome_DMA Osmotic Swelling Outcome_CHPTAC Lysosomal Trapping (Degradation) CHPTAC_Acid->Outcome_CHPTAC No pH Change

Caption: Comparison of intracellular trafficking. DMA-Chlorohydrin derivatives enable endosomal escape via the proton sponge effect, unlike permanently charged CHPTAC.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of pH-Responsive Cationic Chitosan

Objective: Create a biocompatible gene delivery vector using DMA-Chlorohydrin. Validation: The reaction efficiency is self-validated by the solubility shift (product becomes soluble in neutral pH if DS > 0.5).

  • Preparation: Dissolve 1g Chitosan (Low MW) in 50mL Isopropanol/NaOH (alkaline activation) at 0°C for 24h.

  • Reaction: Add DMA-Chlorohydrin (3:1 molar ratio to glucosamine units) dropwise.

    • Note: The HCl salt must be neutralized in situ or pre-neutralized to form the reactive epoxide intermediate.

  • Incubation: Heat to 60°C for 6 hours under N2 atmosphere.

  • Purification: Precipitate in Acetone. Dialyze (MWCO 12kDa) against distilled water for 3 days to remove unreacted small molecules (toxicity check).

  • Characterization (QC):

    • FTIR: Look for peak at 1470 cm⁻¹ (C-H bending of methyl groups).

    • 1H NMR: Confirm dimethyl signal at ~2.2 ppm.

Protocol B: Differential Cytotoxicity Assay (MTT)

Objective: Verify the selective toxicity window (Therapeutic Index).

  • Cell Seeding: Seed A549 (Cancer) and HFL-1 (Fibroblast) cells at 5x10³ cells/well in 96-well plates.

  • Treatment:

    • Prepare stock solution of DMA-Chlorohydrin in PBS (filtered).

    • Dose range: 0, 50, 100, 300, 500, 1000 µM.

    • Incubate for 24 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Calculation:

    • Cell Viability (%) = (OD_sample / OD_control) * 100

    • Success Criterion: Fibroblast viability > 80% at 300 µM; Cancer cell viability < 50% at 300 µM.

Biological Mechanism & Safety Profile

Antimicrobial Activity

DMA-Chlorohydrin exhibits antimicrobial efficacy through a dual mechanism:[1]

  • Membrane Integration: The amphiphilic structure allows integration into bacterial lipid bilayers, causing depolarization.

  • Metabolic Interference: Inhibition of specific bacterial enzymes.

    • Data: Effective against S. aureus and E. coli with MIC values comparable to benzalkonium chloride but with lower tissue irritation.

Enzyme Inhibition (HNMT)

Studies suggest DMA-Chlorohydrin inhibits Histamine N-methyltransferase , an enzyme involved in histamine metabolism.[1] This interaction is specific to the chloropropyl-amine structure and suggests potential (off-label) utility in modulating histaminergic responses, a feature absent in simple quaternary ammoniums like CHPTAC.

Diagram 2: Experimental Workflow for Biological Validation

Workflow cluster_chem Chemical Characterization cluster_bio Biological Assays Start Start: DMA-Chlorohydrin (CAS 51583-51-8) NMR 1H NMR Verification (Purity Check) Start->NMR Titration Chloride Content (Titration) NMR->Titration Tox Cytotoxicity (MTT) Fibroblast vs. Cancer Titration->Tox If Purity >98% Micro MIC Determination (Broth Dilution) Tox->Micro Gene Transfection Efficiency (Luciferase Assay) Tox->Gene If Non-Toxic Result Publishable Data: IC50, MIC, Transfection % Gene->Result Data Analysis

Caption: Step-by-step validation workflow ensuring chemical purity before biological assessment.

References

  • BenchChem. (n.d.). N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride Biological Activity and Toxicity Profile. Retrieved from

  • PubChem. (2023).[2] Compound Summary: N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (CID 44118610).[2] National Library of Medicine. Retrieved from

  • Xiao, B., et al. (2012).[3] Synthesis and characterization of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride for potential application in gene delivery. Colloids and Surfaces B: Biointerfaces. (Demonstrates the utility of the propyl-amine backbone for gene delivery). Retrieved from

  • Smolecule. (2023). Interaction studies involving N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride. Retrieved from

  • National Toxicology Program (NTP). (n.d.). Toxicity Studies of Dimethylaminopropyl Chloride (Related Structural Analog). (Contextual toxicity data for dimethylamino-alkyl chlorides). Retrieved from

Sources

Validation

Technical Guide: Determination of Degree of Substitution (DS) in Modified Starches

Executive Summary For researchers in drug delivery and food science, the Degree of Substitution (DS) is not merely a quality control metric; it is the deterministic factor governing polymer solubility, hydrophobicity, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug delivery and food science, the Degree of Substitution (DS) is not merely a quality control metric; it is the deterministic factor governing polymer solubility, hydrophobicity, and biodegradation rates.

This guide provides a critical comparison of the two dominant methodologies for DS determination: Wet Chemistry (Titration) and 1H-NMR Spectroscopy . While titration remains the regulatory standard for many pharmacopeial monographs (USP/EP), 1H-NMR has emerged as the superior analytical benchmark for structural elucidation and sensitivity, particularly for low-DS modified starches (e.g., Octenyl Succinic Anhydride (OSA) starch).

Part 1: Fundamental Concepts

Definition: The Degree of Substitution (DS) refers to the average number of hydroxyl groups substituted per Anhydroglucose Unit (AGU).

  • Range: 0 to 3 (since each AGU has three free hydroxyls at C2, C3, and C6).

  • Molar Substitution (MS): Distinct from DS, MS refers to the number of moles of substituent per AGU. For simple esters (Acetylated, OSA), DS = MS. For polymerization-prone substituents (Hydroxypropyl), MS can exceed 3.

Why DS Accuracy Matters
ApplicationDS RangeCritical Impact
Drug Delivery 0.01 – 0.1Controls micelle formation critical for hydrophobic drug encapsulation (e.g., OSA starch).
Tableting 0.5 – 2.5Determines disintegration time and binder efficiency.
Regulatory < 0.03 (OSA)FDA/EFSA compliance limits for food additives.

Part 2: Methodology Comparison

Method A: 1H-NMR Spectroscopy (The Analytical Benchmark)

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) utilizes the integration ratio between the protons of the substituent group (e.g., methyl protons in acetyl groups) and the anomeric protons of the starch backbone.

  • Pros: Non-destructive, absolute quantification (no calibration curve needed), high specificity (distinguishes impurities from bound substitutions).

  • Cons: High capital expense (CapEx), requires deuterated solvents (D₂O/DMSO-d₆), complex data processing.

  • Best For: R&D, structural characterization, and very low DS (<0.01) determination.

Method B: Alkaline Saponification Titration (The Industrial Workhorse)

Principle: The ester bonds are hydrolyzed (saponified) using excess alkali (NaOH). The unreacted alkali is back-titrated with acid (HCl).

  • Pros: Low CapEx, recognized by USP/FCC monographs, simple execution.

  • Cons: Prone to interference (free acids/salts), destructive, lower precision, typically overestimates DS due to non-specific consumption of alkali.

  • Best For: QC release testing, high-throughput environments, cost-sensitive labs.

Comparative Data Analysis

The following table synthesizes experimental performance data comparing these methods for Acetylated Starch .

Metric1H-NMRSaponification Titration
Precision (RSD) < 1.5%3.0% – 5.0%
Limit of Detection (DS) 0.0010.01
Sample Requirement 10–20 mg1–5 g
Analysis Time 20 min (after prep)2–4 hours
Interference Low (Spectral separation)High (Adsorbed acids/salts)

Part 3: Experimental Protocols

Protocol 1: 1H-NMR Determination for Acetylated/OSA Starch
  • Objective: Determine DS with high precision using internal signal integration.

  • System Suitability: Signal-to-Noise (S/N) ratio > 100 for the anomeric proton.

Materials:

  • Starch Sample (Dried at 105°C for 2h)

  • Solvent: DMSO-d₆ (for Acetylated) or D₂O with 1% NaOD (for OSA/Cationic)

  • NMR Spectrometer: 400 MHz or higher

Workflow:

  • Dissolution: Weigh 10-15 mg of dry starch into a vial. Add 0.7 mL of deuterated solvent.

    • Note: Heating to 70°C may be required for full gelatinization/solubility.

  • Acquisition: Transfer to NMR tube. Run 1H-NMR with:

    • Pulse angle: 30° or 90°

    • Relaxation delay (d1): ≥ 5 seconds (Critical for quantitative integration)

    • Scans: 16–64

  • Processing: Phase correction and baseline correction. Set the chemical shift reference (TMS/TSP at 0 ppm).

  • Calculation (Acetylated Starch Example):

    
    
    
    • 
      : Integral of acetyl methyl group (~2.0 ppm).
      
    • 
      : Integral of anomeric protons (~4.5–5.6 ppm).
      
Protocol 2: Saponification Titration (USP Method Adaptation)
  • Objective: Determine DS via hydrolysis of ester linkages.

  • System Suitability: Blank titration difference must be < 0.1 mL.

Materials:

  • 0.5 N NaOH (Standardized)

  • 0.5 N HCl (Standardized)

  • Phenolphthalein Indicator[1][2]

  • Starch Sample (Dried)

Workflow:

  • Slurry Preparation: Weigh 5.0 g of sample into a 250 mL flask. Add 50 mL distilled water.

  • Saponification: Add 25.0 mL of 0.5 N NaOH. Stopper and shake for 30 mins (or heat to 50°C for 30 mins for OSA).

  • Neutralization: Wash down sides with water. Add phenolphthalein.

  • Titration: Titrate excess NaOH with 0.5 N HCl until the pink color disappears.

  • Blank: Perform identical steps with native (unmodified) starch.

  • Calculation:

    
    
    
    
    

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on sample type and accuracy requirements.

DS_Determination_Workflow Start START: Select Method SampleType Is the sample Soluble in D2O/DMSO? Start->SampleType Accuracy Required Precision? SampleType->Accuracy Yes Titration Method: Titration (USP/FCC) SampleType->Titration No (Insoluble) RegBody Regulatory Submission? Accuracy->RegBody High (R&D/Low DS) FTIR Method: FTIR (Qualitative/Screening) Accuracy->FTIR Low (Quick Screen) NMR Method: 1H-NMR (Gold Standard) RegBody->NMR No (Internal/Characterization) RegBody->Titration Yes (Compendial) Titration->NMR Validation Required

Caption: Decision matrix for selecting DS determination method. NMR is preferred for precision, while Titration is used for insolubles and regulatory compliance.

Mechanism of 1H-NMR Signal Processing

NMR_Logic cluster_integration Integration Logic RawData Raw FID Signal FT Fourier Transform RawData->FT Spectrum 1H Spectrum FT->Spectrum Region1 Anomeric Region (4.5 - 5.5 ppm) Reference = 1H (AGU) Spectrum->Region1 Region2 Substituent Region (e.g., Acetyl ~2.1 ppm) Target Integral Spectrum->Region2 Calculation DS Value Output Region1->Calculation Normalize Region2->Calculation Ratio

Caption: Workflow for processing NMR data to calculate Degree of Substitution.

References

  • Elomaa, M., et al. (2004).[3] "Determination of the degree of substitution of acetylated starch by hydrolysis, 1H NMR and TGA/IR." Carbohydrate Polymers. Link

  • U.S. Pharmacopeia (USP). "Starch Acetate Monograph." USP-NF. (Standard wet chemistry protocols). Link

  • Food and Agriculture Organization (FAO). "JECFA Specifications for Modified Starches (OSA Starch)." Link

  • Chi, H., et al. (2008). "Synthesis and characterization of octenyl succinic anhydride modified starches." Food Chemistry. (Comparison of NMR and Titration for OSA). Link

  • Laetitia, M., et al. (2014). "Quantitative 1H NMR analysis of modified starches." Analytical Chemistry.

Sources

Comparative

capillary electrophoresis for analysis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride derivatives

The following guide is a technical deep-dive into the analysis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (often abbreviated as CHP-DMA or related to the Quat 188 precursor family) using Capillary Electro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical deep-dive into the analysis of N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (often abbreviated as CHP-DMA or related to the Quat 188 precursor family) using Capillary Electrophoresis (CE).

This guide synthesizes established methodologies for haloamine analysis, focusing on Indirect UV Detection strategies required for this non-chromophoric analyte.

Executive Summary & Analytical Context

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride is a critical intermediate and potential impurity in the synthesis of cationic surfactants, starch modifiers (like CHPTAC), and pharmaceutical precursors.

The Analytical Challenge:

  • Lack of Chromophore: The molecule lacks conjugated double bonds, rendering standard UV-Vis detection (HPLC-UV) ineffective without complex derivatization.

  • Ionic Nature: It is highly polar and cationic in acidic media, making retention on standard C18 HPLC columns difficult without ion-pairing agents.

  • Thermal Instability: Direct GC analysis often leads to degradation unless the salt is converted to a free base, which introduces recovery errors.

The Solution: Capillary Zone Electrophoresis (CZE) with Indirect UV Detection .[1] This technique leverages the analyte's ionic mobility and displaces a UV-absorbing background electrolyte (BGE) probe, offering a "green," low-cost, and high-resolution alternative to Ion Chromatography (IC) or Ion-Pair HPLC.

Methodology Comparison: CE vs. Alternatives

The following table objectively compares CE against the primary alternatives (HPLC and GC) for this specific class of chlorohydrin amine salts.

FeatureCapillary Electrophoresis (CZE) Ion-Pair HPLC (IP-HPLC) Gas Chromatography (GC)
Detection Principle Indirect UV (Displacement)Refractive Index (RI) or ELSDFID or MS
Sample Prep Minimal (Dilute & Shoot)MinimalComplex (Derivatization/Basification)
Sensitivity (LOD) High (ppm range with stacking)Low (RI is insensitive)High (MS), Moderate (FID)
Solvent Consumption Negligible (< 10 mL/day)High (Liters/day)N/A (Carrier Gas)
Selectivity Charge-to-Size RatioHydrophobic/Ionic InteractionVolatility/Boiling Point
Throughput Fast (< 10 min)Slow (Equilibration required)Moderate
Main Drawback Lower concentration sensitivity than MSRI drift, Column foulingThermal degradation risk

Technical Deep Dive: The Indirect UV Mechanism

To detect N-(3-Chloro-2-hydroxypropyl)dimethylamine (a non-UV absorber), we utilize a Background Electrolyte (BGE) containing a "Probe Ion" that absorbs strongly at a specific wavelength.

The Mechanism of Action
  • Steady State: The capillary is filled with the BGE (e.g., Copper(II) Sulfate). The detector sees a high, constant absorbance.

  • Displacement: When the cationic analyte (CHP-DMA) migrates past the detector, it displaces the Cu²⁺ ions to maintain electroneutrality.

  • Signal Generation: The displacement causes a drop in absorbance. The software inverts this "negative peak" into a positive peak for integration.

Expert Insight: Why Copper(II)?

We select Copper(II) Sulfate with Formic Acid (pH ~3.[1][2]0) for two reasons:

  • Mobility Matching: Cu²⁺ has an electrophoretic mobility similar to small amine cations, minimizing peak broadening (electromigration dispersion).

  • Protonation: At pH 3.0, the tertiary amine of CHP-DMA is fully protonated (

    
    ), behaving similarly to quaternary ammonium impurities, allowing simultaneous separation.
    
Visualization: Indirect Detection Workflow

IndirectDetection cluster_0 1. Background Electrolyte (BGE) cluster_1 2. Separation (CZE) cluster_2 3. Detection BGE Probe Ion (Cu++) High UV Absorbance Analyte Analyte (CHP-DMA+) No UV Absorbance BGE->Analyte Injection Displacement Analyte displaces Cu++ to maintain charge balance Analyte->Displacement Migration Signal Dip in Absorbance (Negative Peak) Displacement->Signal Detector Output Inverted Positive Peak (Quantification) Signal->Output Software Processing

Figure 1: Mechanism of Indirect UV Detection in Capillary Electrophoresis. The non-absorbing analyte displaces the absorbing probe ion, creating a measurable signal.

Validated Experimental Protocol

This protocol is adapted from standard methods for quaternary ammonium chlorohydrins, optimized for the dimethylamine derivative.

Reagents & Equipment
  • Instrument: Agilent 7100 CE or equivalent with DAD/UV detector.

  • Capillary: Fused silica, 50 µm I.D.[3][4] × 48.5 cm total length (40 cm effective).

  • Probe (BGE): 10 mM Copper(II) Sulfate (

    
    ).
    
  • Buffer Additive: 4 mM Formic Acid (adjusts pH to ~3.0 and prevents Cu precipitation).

  • Internal Standard (Optional): Lithium or Sodium (if using conductivity), or a known amine with distinct mobility.

Step-by-Step Workflow
  • Capillary Conditioning:

    • Flush with 0.1 M NaOH (5 min).

    • Flush with Ultrapure Water (2 min).

    • Flush with BGE (Copper/Formic Acid) (5 min).

    • Expert Note: Conditioning is critical to stabilize the silanol wall charge, even at low pH.

  • Sample Preparation:

    • Dissolve N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride in water.

    • Dilute to working range (e.g., 10–500 ppm).

    • Self-Validating Step: Ensure sample conductivity is lower than BGE conductivity to induce "field-amplified sample stacking" (FASS) for sharper peaks.

  • Separation Conditions:

    • Voltage: +20 kV (Normal Polarity: Anode at Inlet).

    • Temperature: 25°C.

    • Detection: Signal: 215 nm (Absorbance of Cu²⁺); Reference: 300 nm.[1][2]

    • Injection: Hydrodynamic (50 mbar for 5 sec).

  • Data Processing:

    • Select "Indirect Signal" or "Invert Signal" in ChemStation/Empower software.

Expected Performance Metrics
ParameterTypical ValueNote
Migration Time 3.5 – 5.0 minDepends on capillary length/voltage
Linearity (R²) > 0.999Range: 10 – 1000 µg/mL
LOD (Limit of Detection) ~1–5 µg/mLCan be lowered with stacking injection
Recovery 98.5% – 101.5%Spiked matrix samples
RSD (Migration Time) < 0.5%Indicates stable EOF and temperature

Troubleshooting & Optimization Logic

Issue: Baseline Noise or Drift
  • Cause: Copper precipitation or unstable lamp.

  • Fix: Ensure Formic Acid is fresh. The pH must remain < 4.0 to keep Cu²⁺ soluble. Use a reference wavelength (e.g., 300 nm) to subtract lamp fluctuation.

Issue: Peak Broadening
  • Cause: Electromigration dispersion (EMD).

  • Fix: The mobility of the analyte does not perfectly match the probe (Cu²⁺).

  • Expert Adjustment: If peaks are "fronting," the analyte is faster than the probe. If "tailing," it is slower. Adjust the BGE concentration (ionic strength) to fine-tune the field strength.

Comparison Diagram: CE vs. HPLC Workflow

WorkflowComparison cluster_CE CE Workflow (Streamlined) cluster_HPLC HPLC Workflow (Traditional) CE_Prep Sample: Dissolve in H2O CE_Run Run: 5 min CZE (No Derivatization) CE_Prep->CE_Run CE_Result Result: Quantified Cation CE_Run->CE_Result HPLC_Prep Sample: Derivatization (e.g., FMOC-Cl, 30 min) HPLC_Run Run: 20 min RP-HPLC (Gradient Elution) HPLC_Prep->HPLC_Run HPLC_Result Result: Quantified Adduct HPLC_Run->HPLC_Result

Figure 2: Operational efficiency comparison. CE eliminates the time-consuming derivatization step required by standard HPLC-UV methods.

References

  • Goclik, V., Stach, S., & Mischnick, P. (2004).[1] Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis.[1][2] Journal of Chromatography A, 1038(1-2), 283-289.[1] Link

  • PubChem. (n.d.).[5] N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (Compound Summary).[5][6][7] National Library of Medicine. Link

  • Van Eeckhaut, A., Detaevernier, M. R., & Michotte, Y. (2002).[8] Development of a validated capillary electrophoresis method for enantiomeric purity testing of dexchlorpheniramine maleate. Journal of Chromatography A, 958(1-2), 291-297.[8] Link

  • Agilent Technologies. (2021).[9] Capillary Electrophoresis Solutions for Pharmaceutical Analysis. Application Note. Link

  • European Patent Office. (1988). Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride.[10] EP 0276207 B1. Link

Sources

Safety & Regulatory Compliance

Safety

N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride proper disposal procedures

Operational Guide: Safe Disposal of N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride Part 1: Executive Operational Summary Immediate Action Required: Waste Stream: Halogenated Organic Waste . Critical Restriction:...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of N-(3-Chloro-2-hydroxypropyl)dimethylamine Hydrochloride

Part 1: Executive Operational Summary

Immediate Action Required:

  • Waste Stream: Halogenated Organic Waste .

  • Critical Restriction: NEVER mix with alkaline (basic) substances. Contact with bases triggers cyclization to a highly toxic and reactive epoxide (glycidyl intermediate).

  • Disposal Method: High-temperature incineration equipped with a scrubber for hydrogen chloride (HCl) and nitrogen oxides (NOx).

  • Drain Disposal: Strictly Prohibited due to aquatic toxicity and persistence.[1]

Part 2: Chemical Identity & Hazard Profile

To manage this chemical safely, you must understand its reactivity profile. It is not merely a salt; it is an alkylating agent precursor.

Chemical Data Table

ParameterSpecification
Chemical Name N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride
CAS Number 51583-51-8
Synonyms 1-Chloro-3-(dimethylamino)-2-propanol HCl; DMCHPH
Molecular Formula C₅H₁₃Cl₂NO
Hazard Class Corrosive, Acute Tox. 4 (Oral), Aquatic Chronic 3
Reactivity Group Chlorohydrin (Epoxide Precursor)

Hazard Assessment

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.

  • Aquatic Toxicity: Classified as harmful to aquatic life with long-lasting effects.[1][2][3][4] It resists rapid biodegradation in standard wastewater treatment plants.

  • Corrosivity: Solutions are acidic and corrosive to metals (steel, aluminum).

Part 3: Critical Safety Mechanism (The "Expertise" Pillar)

Why Standard Neutralization is Dangerous Unlike standard acid salts, you cannot simply "neutralize" this compound with a base (like Sodium Hydroxide or Bicarbonate) before disposal.

The Mechanism of Danger: Under basic conditions (pH > 8), the chlorohydrin moiety undergoes an intramolecular nucleophilic substitution (dehydrohalogenation). The hydroxyl group attacks the adjacent carbon bearing the chlorine, expelling the chloride ion and forming a quaternary ammonium epoxide (N-glycidyl dimethylamine derivative).[5]

  • Risk: This epoxide is significantly more reactive, toxic, and potentially carcinogenic than the parent chlorohydrin.[5]

  • Operational Rule: Maintain waste pH < 7. If the waste is generated in a basic process, acidify it with dilute HCl or Acetic Acid immediately to stabilize it as the chlorohydrin salt before sending it to waste storage.

Part 4: Step-by-Step Disposal Protocol

This protocol is a self-validating system. Each step ensures the stability of the compound during transport.

Step 1: Segregation & Characterization
  • Isolate: Designate a specific waste container for "Halogenated Organics."

  • Incompatibility Check: Ensure the container is free of:

    • Strong Oxidizers (risk of exothermic reaction).

    • Strong Bases (risk of epoxide formation).

    • Reactive Metals (risk of hydrogen gas evolution).

Step 2: Containerization
  • Material: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) containers. Glass is acceptable but poses a breakage risk. Avoid metal containers due to the acidic nature of the hydrochloride salt.

  • Headspace: Leave at least 10% headspace to accommodate potential thermal expansion.

Step 3: Stabilization (The "Self-Validating" Step)
  • Test: Dip a pH strip into the waste solution.

  • Validate:

    • If pH < 7: Proceed to sealing.

    • If pH > 7: Slowly add dilute Acetic Acid or HCl (1M) until pH is between 4 and 6. This "locks" the molecule in its stable salt form.

Step 4: Labeling
  • Standard Label: "Hazardous Waste - Halogenated Organic."

  • Specific Constituent: "Contains: N-(3-Chloro-2-hydroxypropyl)dimethylamine HCl."[5][6][7][8]

  • Hazard Warnings: "Corrosive," "Toxic," "Do Not Mix with Bases."[5]

Part 5: Waste Stream Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of this specific compound, emphasizing the critical pH check node.

DisposalWorkflow Start Waste Generation: N-(3-Chloro-2-hydroxypropyl) dimethylamine HCl CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Pack Packaging: HDPE Drum / Amber Glass Solid->Pack CheckPH CRITICAL CHECK: Is pH > 7? Liquid->CheckPH Danger RISK: Epoxide Formation CheckPH->Danger Yes (Basic) CheckPH->Pack No (Acidic/Neutral) Acidify Action: Acidify with dilute HCl to pH 4-6 Danger->Acidify Stabilize Acidify->Pack Label Labeling: 'Halogenated Organic Waste' 'DO NOT MIX WITH BASE' Pack->Label Disposal Final Disposal: High-Temp Incineration (>1100°C with Scrubber) Label->Disposal

Caption: Operational decision tree for waste processing. Note the critical loop for pH stabilization to prevent toxic epoxide generation.[5]

Part 6: Emergency Procedures (Spills)

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is present, use a N95 or P100 respirator to avoid inhalation.

  • Containment:

    • Solids: Gently sweep into a dustpan. Do not create dust.[1][9][10]

    • Liquids: Absorb with an inert material (Vermiculite or Diatomaceous Earth). Do not use commercial "base neutralizer" spill kits, as they often contain carbonates or hydroxides that will trigger the reaction described in Part 3.

  • Decontamination: Wipe the area with water and detergent. Collect all wipes into the halogenated waste container.

Part 7: Regulatory Compliance (RCRA/EPA)

  • US EPA Classification: This material is generally classified as a Listed Waste (F-Code) if used as a solvent (unlikely for this salt) or a Characteristic Waste if it exhibits corrosivity (D002) or toxicity.

  • Halogen Content: Because it contains Chlorine, it must be incinerated in a facility permitted to handle halogenated wastes (to manage HCl emissions).

  • Waste Code Assignment:

    • Primary: D002 (Corrosivity, if pH < 2).

    • Secondary: Check for D043 (Vinyl Chloride) if thermal degradation is suspected, though unlikely in standard storage.

    • Best Practice: Label as "Non-RCRA Regulated Halogenated Waste" if it does not meet specific D-list criteria, but treat with the severity of an F-listed waste.[5]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 44118610, N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride.[5] Retrieved from [Link][5]

  • European Chemicals Agency (ECHA). (2024).[4] Registration Dossier: (3-chloro-2-hydroxypropyl)dimethylammonium chloride. Retrieved from [Link][5]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link][5]

Sources

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N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride
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